molecular formula C9H10BrCl B8439216 1-(1-Bromopropyl)-3-chlorobenzene

1-(1-Bromopropyl)-3-chlorobenzene

Cat. No.: B8439216
M. Wt: 233.53 g/mol
InChI Key: CNPHHKAZQXWBDZ-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-3-chlorobenzene is a useful research compound. Its molecular formula is C9H10BrCl and its molecular weight is 233.53 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(1-bromopropyl)-3-chlorobenzene

InChI

InChI=1S/C9H10BrCl/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3

InChI Key

CNPHHKAZQXWBDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(1-Bromopropyl)-3-chlorobenzene , a specialized benzylic halide intermediate used in organic synthesis and medicinal chemistry.

Executive Summary

This compound is a bifunctional aromatic building block characterized by a reactive benzylic bromide and a stable meta-chloro substituent. Its unique structure allows for orthogonal functionalization—exploiting the high electrophilicity of the benzylic position for nucleophilic substitutions while reserving the aryl chloride for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details its structural properties, validated synthesis protocols, and reactivity profiles.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
Structure Description A benzene ring substituted at the 1-position with a 1-bromopropyl group and at the 3-position with a chlorine atom.[1][2][3][4][5][6][7]
Chirality The benzylic carbon (C1 of the propyl chain) is a stereocenter. Standard synthesis yields a racemate (±).
Physical State Colorless to pale yellow liquid (Predicted).[8]
Boiling Point ~115–120 °C at 10 mmHg (Predicted based on analogs).
Density ~1.35 g/cm³ (Predicted).
Structural Significance

The molecule features a "push-pull" reactivity landscape :

  • Benzylic Bromide (Csp³-Br): Highly reactive toward nucleophiles (SN1/SN2) due to the stabilization of the transition state by the adjacent aromatic ring.

  • Aryl Chloride (Csp²-Cl): Relatively inert to standard nucleophiles but active in palladium/nickel-catalyzed coupling, providing a site for late-stage diversification.

Synthesis Methodologies

Two primary routes are established for the synthesis of this compound. Route A is preferred for laboratory-scale precision, while Route B is often used for industrial scalability.

Route A: Grignard Addition & Alcohol Conversion (High Fidelity)

This pathway offers higher regioselectivity and avoids the formation of regioisomers common in radical halogenation.

Step 1: Grignard Addition [5][9]

  • Precursors: 3-Chlorobenzaldehyde + Ethylmagnesium Bromide (EtMgBr).

  • Conditions: Anhydrous THF or Diethyl Ether, 0°C to RT under N₂ atmosphere.

  • Intermediate: 1-(3-Chlorophenyl)propan-1-ol.

  • Mechanism: Nucleophilic attack of the ethyl group on the aldehyde carbonyl.

Step 2: Bromination

  • Reagent: Phosphorus Tribromide (PBr₃) or HBr (48%).

  • Conditions: PBr₃ in CH₂Cl₂ at 0°C.

  • Mechanism: SN2 conversion of the alcohol to the alkyl bromide with inversion of configuration (if chiral starting material is used).

Route B: Radical Benzylic Bromination (Wohl-Ziegler)
  • Precursor: 1-Propyl-3-chlorobenzene.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).

  • Solvent: CCl₄ or Benzotrifluoride (reflux).[10]

  • Mechanism: Free-radical chain reaction. The bromine radical abstracts a hydrogen specifically from the benzylic position due to the stability of the resulting benzylic radical.

Mechanistic Visualization: Synthesis Pathways[2]

SynthesisPathways Aldehyde 3-Chlorobenzaldehyde Alcohol Intermediate: 1-(3-Chlorophenyl)propan-1-ol Aldehyde->Alcohol Nucleophilic Addition Grignard EtMgBr (Ethylmagnesium Bromide) Grignard->Alcohol Product TARGET: This compound Alcohol->Product SN2 Substitution PBr3 PBr3 / CH2Cl2 PBr3->Product AlkylBenzene 1-Propyl-3-chlorobenzene AlkylBenzene->Product Radical Substitution (Benzylic Position) NBS NBS / AIBN (Radical Bromination) NBS->Product

Figure 1: Comparison of Grignard-based (top) and Radical-based (bottom) synthetic routes.

Experimental Protocol (Route A)

Safety Note: All reactions must be performed in a fume hood. Benzylic bromides are potent lachrymators (tear-inducing agents).

  • Preparation of 1-(3-chlorophenyl)propan-1-ol:

    • Charge a flame-dried flask with 3-chlorobenzaldehyde (10.0 mmol) and anhydrous THF (20 mL).

    • Cool to 0°C. Dropwise add EtMgBr (1.1 equiv, 3.0 M in ether).

    • Stir for 2 hours, allowing to warm to room temperature.

    • Quench with sat. NH₄Cl (aq). Extract with EtOAc.[11][10] Dry over MgSO₄ and concentrate.

  • Bromination:

    • Dissolve the crude alcohol (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

    • Cool to 0°C. Add PBr₃ (4.0 mmol, 0.4 equiv) dropwise. Note: PBr₃ reacts with 3 equivalents of alcohol.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Pour onto ice-water. Extract with CH₂Cl₂.[10] Wash organic layer with NaHCO₃ (aq) to neutralize acid.

    • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the pure bromide.

Reactivity Profile & Applications

Nucleophilic Substitution (SN1 vs SN2)

The benzylic bromide is highly susceptible to nucleophilic attack.

  • SN2 Conditions: Strong nucleophiles (e.g., NaN₃, KCN, thiolates) in polar aprotic solvents (DMF, DMSO) will displace the bromide with inversion of configuration.

  • SN1 Conditions: Weak nucleophiles (e.g., H₂O, alcohols) or Lewis acids can promote ionization to the benzylic carbocation, leading to racemization.

Metal-Catalyzed Coupling

The 3-chloro substituent remains intact during benzylic substitution but can be activated later.

  • Suzuki Coupling: Reaction with aryl boronic acids using Pd(OAc)₂/S-Phos.

  • Buchwald-Hartwig: Amination of the aryl chloride using Pd₂dba₃/BINAP.

Reactivity Visualization

Reactivity cluster_SN Benzylic Substitution cluster_Coupling Aryl Coupling (Chemoselective) Target This compound SubProduct 1-(1-Nu-propyl)-3-chlorobenzene Target->SubProduct SN2 Attack (Fast) CoupProduct Biaryl Derivative Target->CoupProduct Suzuki Coupling (Requires Catalyst) Nu Nucleophile (Nu-) (Azide, Cyanide, Amine) Nu->SubProduct Cat Pd(0) Catalyst + Aryl Boronic Acid Cat->CoupProduct

Figure 2: Divergent reactivity pathways: Benzylic substitution vs. Aryl cross-coupling.

Safety & Handling

  • Lachrymator: Benzylic bromides are severe eye and respiratory irritants. Handle only in a functioning fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or light-induced decomposition.

  • Spill Cleanup: Neutralize with dilute alcoholic KOH or specific spill kits for halogenated organics.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alcohol-to-bromide conversion using PBr3).
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.
  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.1948 , 43(2), 271–317. Link (Classic review of Wohl-Ziegler bromination).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007 . (Grignard addition to aldehydes).[11][5][9]

Sources

molecular weight of 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-Bromopropyl)-3-chlorobenzene: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic hydrocarbon. While the molecular weight is a fundamental parameter, a thorough understanding for research and development necessitates a broader examination of its physicochemical properties, synthesis, and reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a versatile synthetic intermediate.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and toxicological assessment. This compound is a molecule whose properties are defined by its aromatic core and halogen substituents.

The molecular formula of this compound is C₉H₁₀BrCl. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Bromine: ~79.904 u, Chlorine: ~35.453 u), the molecular weight can be precisely calculated. This value is critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

A summary of its key properties, including the calculated molecular weight, is presented below.

PropertyValueSource
Molecular Formula C₉H₁₀BrClCalculated
Molecular Weight 233.53 g/mol PubChem[1][2]
Monoisotopic Mass 231.96544 DaPubChem[1][2]
Appearance Colorless to pale yellow liquid (Predicted)Inferred from isomers[3]
Solubility Insoluble in water; Soluble in organic solvents (Predicted)Inferred from isomers[3]
CAS Number Not available for this specific isomer.N/A

Proposed Synthesis Protocol

Synthetic Workflow Overview

The proposed synthesis involves two key transformations:

  • Reduction of the Ketone: The carbonyl group of 3'-chloropropiophenone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is highly selective for ketones and aldehydes.

  • Nucleophilic Substitution (Bromination): The resulting hydroxyl group of the secondary alcohol is converted into a bromide. This is a classic nucleophilic substitution where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by a bromide ion. A common reagent for this is phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A 3'-Chloropropiophenone B 1-(3-Chlorophenyl)propan-1-ol A->B  NaBH₄, Methanol   C 1-(3-Chlorophenyl)propan-1-ol D This compound C->D  PBr₃ or HBr  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of 1-(3-Chlorophenyl)propan-1-ol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloropropiophenone (10.0 g, 59.3 mmol) in methanol (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.24 g, 59.3 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the crude 1-(3-chlorophenyl)propan-1-ol (from the previous step).

  • Reagent Addition: Cool the flask to 0 °C and slowly add phosphorus tribromide (PBr₃) (6.4 g, 23.7 mmol, 0.4 equivalents) dropwise. Caution: PBr₃ is corrosive and reacts violently with water.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product with dichloromethane (3 x 40 mL). Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is paramount. The analytical technique of choice for volatile halogenated compounds is Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on both purity (from the chromatogram) and molecular weight/fragmentation (from the mass spectrum).[4]

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a suitable solvent like hexane or dichloromethane.

  • Injection: Inject a 1 µL aliquot of the sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for separating aromatic compounds (e.g., Rtx-624).[4] Program the oven with a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to ensure separation of the product from any impurities or starting materials.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for the molecular ion peak (M⁺) and characteristic isotopic patterns. The presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) will create a unique and easily identifiable isotopic cluster for the molecular ion.

G A Synthesized Product B Dilute in Hexane A->B C Inject 1 µL into GC-MS B->C D Separation on Capillary Column (GC) C->D E Ionization & Fragmentation (MS) D->E F Data Analysis: - Retention Time - Mass Spectrum - Isotopic Pattern E->F

Caption: General workflow for the analytical characterization by GC-MS.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its distinct reactive sites, which allow for sequential and selective chemical modifications. This dual reactivity makes it a valuable building block for constructing complex molecular architectures.[5]

  • Benzylic Bromide: The bromine atom is on a benzylic carbon, making it significantly more susceptible to nucleophilic substitution (likely via an Sₙ1 or Sₙ2 mechanism) than the aryl halides.[5] This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, cyanides) at this position, leaving the aromatic ring untouched for subsequent reactions.

  • Aryl Halides: The chloro and bromo substituents on the benzene ring are less reactive towards classical nucleophilic substitution but are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5][6] This enables the formation of carbon-carbon or carbon-heteroatom bonds, crucial for elaborating the core structure.

The inclusion of halogens like bromine and chlorine is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][7][8] Halogens can influence lipophilicity, metabolic stability, and binding affinity through halogen bonding.[8][9] Therefore, intermediates like this compound are highly relevant in the synthesis of novel therapeutic agents.[6][10]

G cluster_0 Core Molecule cluster_1 Potential Applications A This compound Benzylic C-Br Aromatic C-Cl/C-Br B Lead Compound Elaboration A:f0->B  Nucleophilic Substitution   C Fragment-Based Drug Discovery A:f1->C  Cross-Coupling Reactions   D Combinatorial Library Synthesis A->D  Orthogonal Reactivity  

Caption: Logical relationships of reactive sites to applications in drug discovery.

Conclusion

This compound, with a molecular weight of 233.53 g/mol , is more than a simple chemical entity defined by a number. It represents a versatile building block for synthetic and medicinal chemists. Its value is derived from its distinct physicochemical properties, accessible synthesis, and, most importantly, its orthogonal reactivity. The ability to selectively functionalize either the benzylic position via nucleophilic substitution or the aromatic ring via cross-coupling reactions provides a powerful tool for the rational design and synthesis of complex, biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

  • A Technical Guide to 1-Bromo-2-(bromomethyl)
  • (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436. PubChem.
  • Bromobenzene: Uses, Properties, and Industrial Significance.
  • 1-(3-bromopropyl)-3-chlorobenzene AldrichCPR | Sigma. Sigma-Aldrich.
  • Analytical Procedure for the Determination of Chlorobenzenes in Sediments.
  • 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136. PubChem.
  • Bromobenzene Market Size, Share & Growth Report 2032. Arizton.
  • 1-(bromomethyl)-3-chlorobenzene. Sigma-Aldrich.
  • 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928. PubChem.
  • 1-(1-Bromoethyl)-3-chlorobenzene. BLDpharm.
  • 1-(1-bromoethyl)-3-chlorobenzene | CAS 65130-47-4 | SCBT. Santa Cruz Biotechnology. [Link]

  • 1-bromo-3-chlorobenzene. ChemBK.
  • 1-BROMO-3-CHLOROBENZENE | CAS 108-37-2.
  • Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.
  • Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Gener
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Introducing bromine to the molecular structure as a str
  • CAS 108-37-2: 1-Bromo-3-chlorobenzene. CymitQuimica.

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physical properties of 3-chloro-alpha-ethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-alpha-ethylbenzyl Bromide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 3-chloro-alpha-ethylbenzyl bromide, also known by its IUPAC name, 1-(1-bromopropyl)-3-chlorobenzene. As a compound with limited publicly available experimental data, this document synthesizes information from structurally analogous molecules to provide well-founded estimations of its characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis, purification, and characterization of this and other novel chemical entities. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Structural Elucidation

3-Chloro-alpha-ethylbenzyl bromide is a halogenated aromatic compound. Its structure features a benzene ring substituted with a chlorine atom at the meta (3) position and a 1-bromopropyl group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the bromine and the phenyl ring) indicates that this compound can exist as a racemic mixture of two enantiomers. This structural complexity, including the benzylic bromide and the chloro-substitution, suggests its potential as a reactive intermediate in organic synthesis, particularly for the introduction of the 3-chloro-alpha-ethylbenzyl moiety in the development of new chemical entities.

The accurate characterization of its physical properties is paramount for its effective use in synthetic chemistry, enabling proper handling, reaction control, and purification.

Caption: Chemical structure of 3-chloro-alpha-ethylbenzyl bromide.

Physical Properties: A Comparative Analysis

Property3-Chlorobenzyl bromide[1][2]1-(1-Bromoethyl)-3-chlorobenzene[3]alpha-Ethylbenzyl alcohol[4][5]Benzyl bromide[6][7][8]1-Bromo-3-chlorobenzene[9][10][11][12]3-Chloro-alpha-ethylbenzyl bromide (Predicted)
Molecular Formula C₇H₆BrClC₈H₈BrClC₉H₁₂OC₇H₇BrC₆H₄BrClC₉H₁₀BrCl
Molecular Weight ( g/mol ) 205.48219.51136.19171.03191.45233.53
Appearance Colorless to light yellow liquid[1][2]-Oily liquid[4]Colorless liquid[6][8]Colorless to pale yellow liquid[10]Clear, colorless to pale yellow liquid
Boiling Point (°C) 109-110 / 12 mmHg[1][2]-219 / 760 mmHg; 107 / 15 mmHg[4]201 / 760 mmHg[8]196 / 760 mmHg[11]~120-130 / 10 mmHg
Density (g/mL) 1.565 at 25°C[1][2]-0.9915 at 25°C[4]1.438 at 25°C[8]1.63 at 25°C[11]~1.4-1.5 at 25°C
Refractive Index (n²⁰/D) 1.588[1][2]-1.5169 (at 23°C)[4]1.5752[8]1.576[11]~1.57-1.58
Solubility Decomposes in water[1]-Miscible with methanol, ethanol, ether, benzene[4]Sparingly soluble in water; soluble in organic solvents[6]Not miscible in water[12]Insoluble in water; soluble in common organic solvents

Analysis and Prediction:

  • Molecular Weight: The molecular weight of 3-chloro-alpha-ethylbenzyl bromide is 233.53 g/mol .

  • Appearance: It is predicted to be a clear, colorless to pale yellow liquid, typical for benzylic halides.

  • Boiling Point: The boiling point will be significantly higher than that of 3-chlorobenzyl bromide due to the increased molecular weight from the ethyl group. It will also be higher than its alcohol precursor, alpha-ethylbenzyl alcohol. A reasonable estimate under reduced pressure would be in the range of 120-130°C at 10 mmHg.

  • Density: The density is expected to be lower than that of 3-chlorobenzyl bromide due to the larger alkyl chain, but still significantly denser than water.

  • Refractive Index: The refractive index is predicted to be similar to that of 3-chlorobenzyl bromide.

  • Solubility: Like most organohalides, it is expected to be insoluble in water and soluble in a range of organic solvents such as ethers, halogenated hydrocarbons, and aromatic solvents.

Experimental Protocols for Synthesis and Characterization

Given the lack of available data, a researcher's primary task would be the synthesis and characterization of the compound. The following protocols are provided as a robust starting point.

Synthesis: A Plausible Two-Step Approach

A logical synthetic route would involve the preparation of the corresponding alcohol followed by bromination.

A 3-Chlorobenzaldehyde D 1. Ethylmagnesium bromide in THF 2. Aqueous workup B alpha-Ethyl-3-chlorobenzyl alcohol E Phosphorus tribromide (PBr₃) in diethyl ether, 0°C C 3-Chloro-alpha-ethylbenzyl bromide D->B E->C

Caption: Proposed synthetic workflow for 3-chloro-alpha-ethylbenzyl bromide.

Step 1: Synthesis of alpha-Ethyl-3-chlorobenzyl alcohol

  • To a solution of 3-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add a solution of ethylmagnesium bromide in THF dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Step 2: Bromination of alpha-Ethyl-3-chlorobenzyl alcohol

  • Dissolve the purified alpha-ethyl-3-chlorobenzyl alcohol in anhydrous diethyl ether under an inert atmosphere and cool the solution to 0°C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise with vigorous stirring. A white precipitate of phosphorous acid will form.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

  • Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-chloro-alpha-ethylbenzyl bromide should be purified by vacuum distillation.

Characterization Protocols

A. Determination of Boiling Point

The boiling point of the purified liquid should be determined under reduced pressure to avoid decomposition.

cluster_0 Vacuum Distillation Apparatus A Distillation Flask with sample and boiling chips B Thermometer A->B Vapor path C Condenser B->C D Receiving Flask C->D E Vacuum Source D->E

Caption: Simplified workflow for boiling point determination via vacuum distillation.

  • Place the purified liquid in a round-bottom flask with a few boiling chips.

  • Set up a vacuum distillation apparatus.

  • Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

  • Gradually reduce the pressure to the desired level (e.g., 10 mmHg).

  • Heat the flask gently.

  • Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at that specific pressure.

B. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR should show characteristic signals for the aromatic protons, the methine proton (CH-Br) as a triplet, the methylene protons (-CH₂-) as a multiplet, and the terminal methyl protons (-CH₃) as a triplet.

    • The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • A suitable technique would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

    • The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for the presence of one bromine and one chlorine atom.

    • Key fragmentation patterns would likely involve the loss of Br and the formation of a stable benzylic carbocation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-chloro-alpha-ethylbenzyl bromide is not available, it should be handled with the precautions appropriate for a reactive benzylic bromide.

  • Toxicity: Assumed to be a lachrymator and irritant to the skin, eyes, and respiratory system.[7][8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent decomposition. It is likely moisture-sensitive.

Conclusion

3-Chloro-alpha-ethylbenzyl bromide is a potentially valuable synthetic intermediate whose physical properties can be reliably estimated through the comparative analysis of its structural analogues. This guide provides not only these estimated properties but also a framework of robust experimental protocols for its synthesis and definitive characterization. Adherence to these methodologies will ensure the generation of high-purity material and accurate data, which are essential for its successful application in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12851436, (1-Bromo-3-chloropropyl)benzene. Retrieved February 26, 2026 from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7928, 1-Bromo-3-chlorobenzene. Retrieved February 26, 2026 from [Link].

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  • Wikipedia. 1-Bromo-3-chloropropane. Retrieved February 26, 2026 from [Link].

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A Technical Guide to the Solubility of 1-(1-Bromopropyl)-3-chlorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. This guide provides an in-depth technical overview of the solubility of 1-(1-Bromopropyl)-3-chlorobenzene, a halogenated aromatic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this document will focus on predicting its solubility based on fundamental chemical principles and provide a detailed protocol for its empirical determination.

The core principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces will be mutually soluble.[1] This guide will dissect the molecular structure of this compound to predict its interactions with a range of common organic solvents.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties

This compound possesses a moderately complex structure that influences its solubility. Key features include:

  • Aromatic Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.

  • Halogen Substituents: The presence of chlorine and bromine atoms introduces polarity to the molecule due to their electronegativity.[3] The meta-substitution pattern of these halogens results in a net dipole moment.

  • Alkyl Chain: The 1-bromopropyl group is a nonpolar alkyl chain, which contributes to the molecule's lipophilicity. The bromine atom on this chain further adds to the molecule's polar characteristics.

Based on its structure, this compound can be classified as a moderately polar compound. The presence of both polar (C-Cl and C-Br bonds) and nonpolar (benzene ring and alkyl chain) regions suggests that it will exhibit a broad range of solubilities in organic solvents.

Intermolecular Forces at Play

The solubility of this compound is governed by the following intermolecular forces:

  • London Dispersion Forces: These are the primary forces of attraction between nonpolar molecules and are significant for the benzene ring and the propyl chain.[4][5] Larger and heavier molecules, such as the one , exhibit stronger dispersion forces.[6][7]

  • Dipole-Dipole Interactions: The polar C-Cl and C-Br bonds create permanent dipoles, allowing the molecule to engage in dipole-dipole interactions with polar solvent molecules.[5]

The molecule is not capable of forming strong hydrogen bonds as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.[4][8]

Predicted Solubility in Different Solvent Classes

Based on the "like dissolves like" principle, the predicted solubility of this compound in various organic solvent classes is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Solvents Hexane, Toluene, BenzeneHigh The nonpolar benzene ring and propyl chain of the solute will interact favorably with the nonpolar solvent molecules through London dispersion forces.[1][2]
Polar Aprotic Solvents Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh to Moderate These solvents have dipole moments and can engage in dipole-dipole interactions with the polar C-Cl and C-Br bonds of the solute. The nonpolar parts of both solute and solvent will interact via dispersion forces.
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to Low While these solvents are polar, their primary intermolecular forces are strong hydrogen bonds. The solute cannot act as a hydrogen bond donor, which will disrupt the solvent's hydrogen bonding network, making dissolution less favorable.[8]
Very Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Very Low The large nonpolar regions of the molecule make it hydrophobic. The energy required to break the strong hydrogen bonds in water would not be sufficiently compensated by the formation of new solute-water interactions.

Experimental Determination of Solubility

Given the absence of published experimental data, it is crucial for researchers to be able to determine the solubility of this compound empirically. The shake-flask method is a widely accepted and reliable technique for this purpose.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control[12]

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.[10]

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in an incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[10] A preliminary study to determine the time to reach equilibrium is recommended.[12]

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

  • Replicates: Perform the entire experiment in triplicate to assess the precision of the measurement.[12]

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Mass Balance: After the experiment, evaporate the solvent from the remaining solid and weigh it to ensure that the amount of dissolved material is consistent with the measured concentration.

Visualizing the Experimental Workflow

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/GC) G->H I Calculate solubility H->I

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Asghari, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Science Notes and Projects. (2021). Solubility Rules Chart and Memorization Tips. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromo-3-chloropropyl)benzene. Retrieved from [Link]

  • MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • UH Pressbooks. (n.d.). Intermolecular Forces – Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Study Mind. (2022). Bonding - Forces Between Molecules (A-Level Chemistry). Retrieved from [Link]

  • Chemistry 2e for Chem 120 (Chemistry for Engineering). (n.d.). 10.1 Intermolecular Forces. Retrieved from [Link]

  • Lumen Learning. (n.d.). 10.1 Intermolecular Forces | Chemistry. Retrieved from [Link]

Sources

safety data sheet (SDS) for 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of 1-(1-Bromopropyl)-3-chlorobenzene

Executive Summary

This technical guide provides a comprehensive safety and operational profile for This compound , a specialized secondary benzylic bromide intermediate used in pharmaceutical synthesis. Due to the limited public specific data for this exact propyl isomer, this guide utilizes Structure-Activity Relationship (SAR) principles, bridging data from its well-characterized analog 1-(1-Bromoethyl)-3-chlorobenzene (CAS 65130-47-4) and general benzylic halide protocols.

Core Hazard: This compound is a potent alkylating agent and lachrymator . It poses significant risks of chemical burns, respiratory tract damage, and irreversible ocular injury. Strict engineering controls and specific quenching protocols are mandatory.

Part 1: Chemical Identity & Physiochemical Profile

Compound Identification

  • Chemical Name: this compound

  • Synonyms: 3-Chloro-α-ethylbenzyl bromide; 1-Bromo-1-(3-chlorophenyl)propane

  • Structural Class: Secondary Benzylic Bromide / Aryl Halide

  • Molecular Formula: C₉H₁₀BrCl[1]

  • Molecular Weight: 233.53 g/mol [1]

Physiochemical Properties (Predicted/Derived)

Property Value / Description Note
Appearance Colorless to light yellow liquid Darkens upon storage (light/moisture sensitive)
Boiling Point ~115–125 °C @ 10 mmHg Extrapolated from ethyl analog
Flash Point > 100 °C (Closed Cup) Combustible Liquid (Class IIIB)
Density ~1.3–1.4 g/mL Denser than water
Solubility Insoluble in water; Soluble in DCM, THF, EtOAc Hydrolyzes slowly in water to form HBr

| Reactivity | High | Reacts violently with amines, oxidizers, and active metals |[2]

Part 2: Hazard Identification & Toxicology (The "Why")

Mechanism of Toxicity: Alkylation

Unlike simple organic solvents, this compound acts as an electrophile. The benzylic carbon, activated by the bromine leaving group, can attack nucleophilic centers in biological macromolecules (DNA bases, protein cysteine/lysine residues).

  • Consequence: This results in direct cellular damage (cytotoxicity) and potential sensitization.

  • Lachrymatory Effect: The compound activates TRPA1 ion channels in sensory nerves, causing immediate, severe tearing and respiratory distress even at low ppm concentrations.

GHS Classification (Derived)

Based on the reactivity of secondary benzylic bromides:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3][4]

  • Serious Eye Damage: Category 1 (Irreversible damage possible).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction).[3]

Part 3: Operational Risk Management (The "How")

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Process Isolation: For reactions >10g, use a closed system (Schlenk line or jacketed reactor) to prevent vapor release.

  • Scrubbing: Reactions evolving HBr (hydrolysis product) should be vented through a dilute caustic scrubber (NaOH).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzylic halides due to rapid permeation.

PPE TypeSpecificationUsage Rule
Hand Protection (Splash) Double-gloved Nitrile (min 5 mil)Change immediately upon splash.
Hand Protection (Immersion/Spill) Silver Shield® (Laminate) or Viton®Mandatory for spill cleanup or high-exposure tasks.
Eye Protection Chemical Goggles + Face ShieldSafety glasses are inadequate for lachrymators.
Respiratory Full-face respirator with OV/AG cartridgesOnly required if fume hood containment is breached.
Visualizing the Hazard Logic

The following diagram illustrates the causal link between the chemical structure and the required safety response.

HazardLogic Struct Structure: Benzylic C-Br Bond Reactivity Reactivity: Electrophilic Alkylation Struct->Reactivity Activates BioEffect Biological Effect: DNA/Protein Adducts TRPA1 Activation Reactivity->BioEffect Causes Outcome Clinical Outcome: Chem Burns (Skin) Blindness (Eye) Pulmonary Edema BioEffect->Outcome Leads to Control Required Control: Laminate Gloves Fume Hood Quenching Agent Outcome->Control Dictates

Caption: Causal pathway from molecular structure to safety engineering controls.

Part 4: Emergency Response & Stability

Decontamination & Quenching Protocol

Do not simply wash with water; this generates HBr gas. Use a chemical neutralization method.

Quenching Solution (The "Destroyer"):

  • Composition: 10% Aqueous Sodium Thiosulfate (

    
    ) or 10% Aqueous Ammonia.
    
  • Mechanism: These nucleophiles rapidly displace the bromide, converting the toxic alkylating agent into a harmless thioether or amine salt.

Spill Response Workflow:

  • Evacuate: Clear the immediate area. Lachrymatory fumes will spread quickly.

  • PPE Up: Don Silver Shield gloves and SCBA (if spill is large/outside hood).

  • Contain: Dike with absorbent pads.

  • Neutralize: Gently pour Quenching Solution over the spill. Allow 20 minutes reaction time.

  • Clean: Absorb the neutralized slurry and dispose of as hazardous chemical waste.

Fire Fighting Measures
  • Extinguishing Media: CO₂, Dry Chemical, or Foam.[4][5][6][7][8] Avoid water jet (spreads the chemical and hydrolyzes it to acid).

  • Hazardous Combustion Products: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Carbon Monoxide (CO).[2] Firefighters must wear full turnout gear with SCBA.

Part 5: Synthesis & Handling Workflow

The following workflow details the safe handling lifecycle, emphasizing the "Quench" step which is often overlooked but critical for preventing downstream exposure.

HandlingWorkflow Start Receipt/Storage (Cold, Dark, Inert Gas) Weighing Weighing (Inside Fume Hood Only) Start->Weighing Transfer Reaction Reaction Setup (Closed System, N2/Ar) Weighing->Reaction Synthesis Quench CRITICAL: Quenching (Treat glassware with 10% Na2S2O3) Reaction->Quench Post-Process Waste Waste Disposal (Segregated Halogenated) Quench->Waste Safe Disposal

Caption: Lifecycle management of benzylic bromides emphasizing the mandatory quenching step.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9881136, 1-(3-bromopropyl)-4-chlorobenzene (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Disclaimer: This guide is a technical synthesis based on SAR principles for research purposes. It does not replace an official manufacturer-supplied SDS required for legal compliance.

Sources

An In-depth Technical Guide to 1-(1-Bromopropyl)-3-chlorobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the vast expanse of chemical literature and databases, it is not uncommon to encounter molecules that, despite their apparent utility as research intermediates, do not possess a dedicated entry in major repositories such as PubChem. 1-(1-Bromopropyl)-3-chlorobenzene is one such compound. As of this writing, a specific PubChem Compound ID (CID) for this precise isomeric structure is not available. This guide, therefore, serves as a forward-looking technical whitepaper, constructed from the foundational principles of organic chemistry and drawing upon data from structurally analogous compounds. Herein, we will delineate a plausible and robust pathway for its synthesis, predict its key physicochemical and spectroscopic properties, and explore its potential applications in the realm of medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers embarking on the synthesis and utilization of this and other novel chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the meta position and a 1-bromopropyl group. The presence of two distinct halogen atoms and a chiral center at the benzylic position makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 240-250 °C at 760 mmHg
Density ~1.4 g/mL
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone)
XLogP3 ~4.0 (Estimated)

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned via a two-step process starting from commercially available 3-chlorobenzaldehyde. This pathway involves a Grignard reaction to form the corresponding secondary alcohol, followed by a nucleophilic substitution to introduce the bromine atom.

Synthesis_of_this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Bromination 3-chlorobenzaldehyde 3-Chlorobenzaldehyde 1-(3-chlorophenyl)propan-1-ol 1-(3-Chlorophenyl)propan-1-ol 3-chlorobenzaldehyde->1-(3-chlorophenyl)propan-1-ol 1. EtMgBr 2. H₃O⁺ workup ethylmagnesium_bromide Ethylmagnesium Bromide (in THF) target_molecule This compound 1-(3-chlorophenyl)propan-1-ol->target_molecule PBr₃, Pyridine (cat.) Dichloromethane, 0 °C to rt PBr3 Phosphorus Tribromide (PBr₃)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)propan-1-ol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (2.43 g, 100 mmol).

  • Grignard Reagent Formation: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Slowly add bromoethane (10.9 g, 100 mmol) dropwise via a dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Aldehyde Addition: Once the magnesium has been consumed, cool the solution to 0 °C. Add a solution of 3-chlorobenzaldehyde (14.06 g, 100 mmol) in 50 mL of anhydrous THF dropwise to the Grignard reagent.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by flash column chromatography.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere, dissolve 1-(3-chlorophenyl)propan-1-ol (17.26 g, 100 mmol) in 100 mL of anhydrous dichloromethane. Add a catalytic amount of pyridine (0.5 mL).

  • Brominating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (9.0 g, 33.3 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully pour the mixture over 100 g of ice. Separate the organic layer, and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.0 - 1.2Triplet3H-CH₂CH₃
2.0 - 2.2Multiplet2H-CH₂ CH₃
5.0 - 5.2Triplet1H-CH (Br)CH₂-
7.2 - 7.5Multiplet4HAr-H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
~12-CH₂C H₃
~35-C H₂CH₃
~55-C H(Br)CH₂-
~125-135 (4 signals)Aromatic Carbons
~145Aromatic Carbon (ipso to propyl)

Infrared (IR) Spectroscopy:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch

  • ~2850-2970 cm⁻¹: Aliphatic C-H stretch

  • ~1570, 1470 cm⁻¹: Aromatic C=C bending

  • ~1080 cm⁻¹: C-Cl stretch

  • ~680 cm⁻¹: C-Br stretch

Mass Spectrometry (Electron Ionization):

  • M⁺ peaks: Expected at m/z 232, 234, and 236 due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

  • Major Fragmentation: Loss of Br• (m/z 153/155) to form a stable benzylic carbocation.

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the benzylic bromide. This functional group is an excellent leaving group, making the compound a valuable substrate for a variety of nucleophilic substitution and elimination reactions.

Reactivity_of_this compound cluster_reactions Potential Transformations start This compound SN2 Nucleophilic Substitution (Sₙ2) (e.g., with NaN₃, NaCN, R-OH) start->SN2 Nu⁻ E2 Elimination (E2) (e.g., with a strong, bulky base like t-BuOK) start->E2 Base organometallic Organometallic Formation (e.g., with Mg for Grignard reagent) start->organometallic Mg, Et₂O

Caption: Key reaction pathways for this compound.

  • Nucleophilic Substitution: The benzylic carbon is susceptible to attack by a wide range of nucleophiles, including azides, cyanides, alkoxides, and amines, to introduce new functional groups. This is a cornerstone of its utility in building molecular complexity.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to form 1-(3-chlorophenyl)prop-1-ene.

  • Formation of Organometallic Reagents: The compound can react with metals such as magnesium to form a Grignard reagent, which can then be used in carbon-carbon bond-forming reactions.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this molecule are not yet documented, its structure suggests significant potential as a building block in several areas:

  • Medicinal Chemistry: The 3-chlorophenyl motif is present in numerous pharmaceuticals. This compound could serve as a key intermediate for the synthesis of novel drug candidates, allowing for the introduction of various side chains at the benzylic position to probe structure-activity relationships.

  • Agrochemicals: Halogenated aromatic compounds are a well-established class of agrochemicals. The reactivity of the benzylic bromide allows for the facile synthesis of derivatives for screening as potential herbicides, fungicides, or insecticides.

  • Materials Science: The aromatic core and reactive handle make it a candidate for the synthesis of novel polymers, liquid crystals, and other organic materials with tailored electronic or photophysical properties.

Conclusion

This compound represents a versatile yet under-documented chemical intermediate. This guide has provided a comprehensive technical overview, from a plausible synthetic route and detailed experimental protocols to predicted spectroscopic data and a discussion of its reactivity and potential applications. By leveraging foundational principles of organic chemistry, we have constructed a roadmap for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The insights provided herein are intended to empower scientists in drug discovery and materials science to unlock the potential of this and other novel chemical building blocks.

References

A comprehensive list of references for the techniques and related compounds discussed in this guide is provided below.

  • PubChem Database. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2). Retrieved from [Link].

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Bromopropyl)-3-chlorobenzene from 1-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-(1-Bromopropyl)-3-chlorobenzene from its precursor, 1-(3-chlorophenyl)propan-1-ol. Detailed experimental protocols, mechanistic insights, safety precautions, and data interpretation are presented to assist researchers, scientists, and drug development professionals in successfully performing this transformation. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive secondary alkyl bromide and a substituted aromatic ring, allows for diverse downstream modifications. The targeted synthesis from the corresponding secondary alcohol, 1-(3-chlorophenyl)propan-1-ol, is a critical transformation. This guide will explore the conversion of the hydroxyl group, a poor leaving group, into a bromide, an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. Several reagents can effect this transformation, each with its own mechanistic nuances and practical considerations. This document will focus on two robust and widely applicable methods: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Mechanistic Considerations

The conversion of an alcohol to an alkyl bromide is a cornerstone of organic synthesis. The choice of reagent is often dictated by the substrate's sensitivity to acidic conditions and the desired stereochemical outcome.

Bromination with Phosphorus Tribromide (PBr₃)

The reaction of a secondary alcohol with phosphorus tribromide is a classic and efficient method for producing the corresponding alkyl bromide.[1][2] The mechanism proceeds via a nucleophilic substitution, specifically an Sₙ2 pathway.[1][2][3]

Mechanism Steps:

  • Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated O-P bond, effectively converting the hydroxyl group into a much better leaving group.[2][4]

  • Nucleophilic Attack: The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside.[2]

  • Displacement: This backside attack leads to the displacement of the good leaving group (dibromophosphinous acid, HOPBr₂) and the formation of the alkyl bromide with an inversion of stereochemistry at the reacting carbon center.[1][2][3]

The primary advantage of using PBr₃ is that it avoids the strongly acidic conditions associated with reagents like HBr, which can lead to carbocation rearrangements, a potential issue with secondary alcohols.[2][5]

The Appel Reaction

The Appel reaction provides a mild and versatile alternative for the conversion of alcohols to alkyl bromides.[1][6] This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).[1][6][7]

Mechanism Steps:

  • Formation of the Phosphonium Salt: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, forming a phosphonium bromide intermediate and the tribromomethanide anion.

  • Proton Transfer: The tribromomethanide anion is a strong base and deprotonates the alcohol to form an alkoxide and bromoform.

  • Formation of the Alkoxyphosphonium Salt: The resulting alkoxide acts as a nucleophile and attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming an alkoxyphosphonium salt. This step is the key to converting the hydroxyl group into an excellent leaving group.

  • Nucleophilic Substitution: The bromide ion then attacks the carbon atom attached to the oxygen in an Sₙ2 fashion, leading to the formation of the alkyl bromide with inversion of stereochemistry and triphenylphosphine oxide as a byproduct.[7][8] The formation of the very strong P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[6]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
1-(3-chlorophenyl)propan-1-ol≥98%Commercially Available
Phosphorus Tribromide (PBr₃)≥99%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Carbon Tetrabromide (CBr₄)≥99%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Reagent GradePrepared in-house
Brine (Saturated NaCl solution)ACS Reagent GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, heating mantle or oil bath, ice bath, separatory funnel, rotary evaporator, glassware for column chromatography, thin-layer chromatography (TLC) plates.

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of secondary alcohols.[1][3][9]

Workflow Diagram:

PBr3_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Alcohol in CH2Cl2 Cool Cool to 0 °C Start->Cool Add_PBr3 Add PBr3 dropwise Cool->Add_PBr3 Stir Stir at 0 °C to RT Add_PBr3->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with ice-water Monitor->Quench Separate Separate Layers Quench->Separate Wash_NaHCO3 Wash with NaHCO3 Separate->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Obtain Product Purify->End

Caption: Workflow for the synthesis of this compound using PBr₃.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of PBr₃: Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. Caution: PBr₃ reacts violently with water.[10][11][12][13] Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis via the Appel Reaction

This protocol is based on the general procedure for the Appel reaction.[7][14]

Workflow Diagram:

Appel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Alcohol & PPh3 in CH2Cl2 Cool Cool to 0 °C Start->Cool Add_CBr4 Add CBr4 solution Cool->Add_CBr4 Stir Stir at 0 °C to RT Add_CBr4->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter off PPh3O Monitor->Filter Concentrate_Filtrate Concentrate Filtrate Filter->Concentrate_Filtrate Purify Column Chromatography Concentrate_Filtrate->Purify End Obtain Product Purify->End

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-(3-chlorophenyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of CBr₄: In a separate flask, dissolve carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the alcohol and triphenylphosphine mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether or hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filtration: Filter the mixture through a pad of celite or a short plug of silica gel, washing with diethyl ether or hexanes.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield the final product.

Data and Expected Results

ParameterProtocol 1 (PBr₃)Protocol 2 (Appel)
Reagent Equivalents Alcohol (1.0), PBr₃ (0.4)Alcohol (1.0), PPh₃ (1.2), CBr₄ (1.2)
Typical Reaction Time 2-4 hours2.5-3.5 hours
Expected Yield 75-85%80-90%
Byproducts HOPBr₂, HBrTriphenylphosphine oxide, Bromoform
Purification Method Column ChromatographyColumn Chromatography
Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a multiplet for the aromatic protons, a triplet for the methyl group, a multiplet for the methylene group, and a triplet for the methine proton adjacent to the bromine.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, as well as the three aliphatic carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

  • IR Spectroscopy: The IR spectrum would lack the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) and show characteristic C-H and C-Br stretching frequencies.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the amount of brominating agent. Ensure all reagents are anhydrous.
Loss of product during work-up.Ensure proper phase separation and complete extraction. Be careful during the concentration step to avoid loss of a potentially volatile product.
Presence of Starting Material Insufficient brominating agent or reaction time.Increase the stoichiometry of the brominating reagent or prolong the reaction time.
Formation of Side Products Elimination reaction (alkene formation).Maintain a low reaction temperature, especially during the addition of the brominating agent.
Rearrangement products (with HBr).Use PBr₃ or the Appel reaction conditions, which are less prone to carbocation rearrangements.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus tribromide is corrosive and reacts violently with water.[10][11][12][13] It should be handled with extreme care under anhydrous conditions.

  • Carbon tetrabromide is toxic and should be handled with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 1-(3-chlorophenyl)propan-1-ol can be effectively achieved using either phosphorus tribromide or the Appel reaction. Both methods offer good to excellent yields and proceed via an Sₙ2 mechanism, which is advantageous for secondary alcohols. The choice between the two protocols may depend on the availability of reagents, desired scale, and sensitivity of the substrate to the specific reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to perform this synthesis reliably and safely.

References

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • ReactionFlash. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Organic Chemistry. (2020, May 10). Synthesis of Alkyl Halides from Alcohols Using SOCl2 and PBr3. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 28). Why don't secondary alcohols react with HBr/HI via SN2?. Retrieved from [Link]

  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 9.7 Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). Retrieved from [Link]

  • Chemistry. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved from [Link]

Sources

Precision Bromination of 1-(3-Chlorophenyl)propan-1-ol: A Dual-Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Converting 1-(3-chlorophenyl)propan-1-ol (a secondary benzylic alcohol) to its corresponding alkyl bromide is a deceptive transformation. While textbook protocols for alkyl halides abound, this specific substrate presents a "mechanistic fork in the road" that dictates the success of the synthesis:

  • The Benzylic Liability: The carbon center is benzylic, stabilizing any carbocation intermediate (

    
     pathway). This significantly increases the risk of racemization  (if the starting material is chiral) and elimination  (E1) to form 1-(3-chlorophenyl)propene (a styrene derivative).
    
  • The meta-Chloro Effect: The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (

    
    ), which slightly destabilizes the benzylic carbocation relative to the unsubstituted parent. This electronic deactivation makes the substrate less prone to spontaneous 
    
    
    
    solvolysis but requires potent activation to drive the reaction, balancing reactivity with selectivity.

This guide presents two distinct protocols tailored to specific project needs:

  • Protocol A (The "Gold Standard"): The Appel Reaction.[1][2] Best for high stereochemical fidelity (inversion), mild conditions, and small-to-medium scale (mg to 50g).

  • Protocol B (The "Scale-Up" Route): Modified

    
     Bromination. Best for cost-efficiency and larger scales, provided strict temperature control is maintained to suppress elimination.
    

Part 2: Critical Reaction Pathways

The choice of reagent dictates the mechanism. Understanding these pathways is crucial for troubleshooting yield losses.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the competition between the desired substitution (


) and the unwanted elimination/racemization (

/E1).

ReactionPathways Substrate 1-(3-chlorophenyl)propan-1-ol Activation Activated Intermediate (Oxyphosphonium or Phosphite) Substrate->Activation PPh3/CBr4 or PBr3 Carbocation Benzylic Carbocation (Planar/Achiral) Activation->Carbocation Path B: Leaving Group Departure (Favored by Heat/Acid) Product Target Alkyl Bromide (Inversion or Racemic) Activation->Product Path A: SN2 Attack (Inversion) (Favored by Appel) SideProduct Styrene Side Product (Elimination) Activation->SideProduct E2 Elimination (Base catalyzed) Carbocation->Product Br- Attack (Racemization) Carbocation->SideProduct Proton Loss (E1)

Caption: Path A (Green) is the target trajectory. Path B (Red/Dashed) leads to purity and yield loss.

Part 3: Protocol A – The Appel Reaction (High Fidelity)

Objective: Convert alcohol to bromide with stereochemical inversion and minimal elimination. Mechanism:


 displacement of an oxyphosphonium intermediate.[2][3][4]
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ReactantDry, azeotroped with toluene if necessary.
Carbon Tetrabromide (

)
1.25Halogen SourceStore in dark; light sensitive.
Triphenylphosphine (

)
1.25ActivatorRecrystallize if oxidized (high

content).
Dichloromethane (DCM) 10-15 VSolventAnhydrous required.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

    • Charge the flask with 1-(3-chlorophenyl)propan-1-ol (1.0 equiv) and

      
        (1.25 equiv).
      
    • Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).

    • Cool the solution to 0 °C using an ice/water bath.

  • Reaction:

    • Dissolve

      
        (1.25 equiv) in a minimal amount of DCM in a separate vessel.
      
    • Crucial Step: Add the

      
       solution dropwise to the main reaction mixture over 30 minutes.
      
      • Why? Exothermic phosphonium formation can trigger local heating and elimination. Slow addition maintains 0 °C.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol (

      
      ) should disappear; the bromide (
      
      
      
      ) is less polar.
  • Workup (The "Crash" Method):

    • Add n-Heptane (2x reaction volume) to the reaction mixture.

    • Stir vigorously for 15 minutes. Triphenylphosphine oxide (

      
      ) will precipitate as a white solid.
      
    • Filter the suspension through a pad of Celite or sintered glass.

    • Concentrate the filtrate under reduced pressure (keep bath < 35 °C to prevent thermal degradation).

  • Purification:

    • Flash Chromatography: Use a short plug of silica gel.

    • Eluent: 100% Pentane or Hexane. Benzylic bromides move with the solvent front; residual

      
       stays on the baseline.
      
    • Note: Pre-treat silica with 1%

      
       if the product shows signs of instability (acid-catalyzed hydrolysis).
      

Part 4: Protocol B – Modified (Scalable)

Objective: Cost-effective synthesis for >50g batches. Mechanism: Formation of bromophosphite esters followed by substitution.[4]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Reactant--
Phosphorus Tribromide (

)
0.40Brominating Agent1 mol

converts 3 mol alcohol theoretically; slight excess used.[4]
Pyridine 0.10HBr ScavengerPrevents acid-catalyzed elimination.
Diethyl Ether (

)
10 VSolventDCM is an alternative; Ether precipitates phosphonic acid byproducts better.
Step-by-Step Procedure
  • Preparation:

    • Setup a reactor with overhead stirring, dropping funnel, and nitrogen sweep.

    • Charge Substrate and Pyridine (0.1 equiv) into

      
       .
      
    • Cool to -10 °C (Acetone/Ice or Glycol chiller). Strict temperature control is mandatory.

  • Addition:

    • Dilute

      
        (0.4 equiv) with equal volume 
      
      
      
      .
    • Add dropwise over 60 minutes, maintaining internal temp < -5 °C.

    • Observation: A white precipitate may form (pyridinium salts/phosphites).

  • Digestion:

    • Allow to warm slowly to 0 °C (do not heat to RT yet). Stir for 2 hours.

    • Monitor by HPLC or GC. If conversion is <95%, warm to 10 °C cautiously.

  • Quench & Isolation:

    • Cool back to -10 °C.

    • Quench by slow addition of saturated

      
        (gas evolution risk).
      
    • Separate phases.[5] Wash organic layer with:

      • Water[5]

      • Brine[1][6]

    • Dry over

      
       (do not use 
      
      
      
      , it can complex with alcohols/esters).

Part 5: Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (

    
    ): 
    
    • Starting Material (Alcohol): Triplet/multiplet at

      
       4.6–4.8 ppm (CH-OH).
      
    • Product (Bromide): The benzylic proton shifts upfield slightly but changes multiplicity pattern distinctively, typically

      
       4.8–5.0 ppm (CH-Br). Look for the disappearance of the broad OH singlet.
      
    • Impurity (Styrene): New olefinic signals at

      
       6.0–6.5 ppm.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Styrene Formation Reaction temperature too high; Acid accumulation.Use Protocol A (Appel); if using B, increase Pyridine or lower temp.
Incomplete Conversion Steric hindrance or wet solvent (hydrolyzing reagent).Dry reagents freshly. For Protocol B, allow longer time at 0 °C.
Product Degradation on Silica Acidity of silica causing hydrolysis.Use Neutral Alumina or add 1%

to eluent.
Lachrymatory Vapors Benzylic bromide volatility.Handle all fractions in a fume hood. Treat glassware with alcoholic KOH before washing.
Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture Quench Quench (NaHCO3/Water) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep Drying Dry (MgSO4) & Filter PhaseSep->Drying TLC TLC Check (Styrene vs Bromide) Drying->TLC Chrom Flash Chromatography (Pentane/Hexane) TLC->Chrom If impurities present Final Pure Alkyl Bromide (Store Cold/Dark) TLC->Final If clean (>95%) Chrom->Final

Caption: Standard purification workflow emphasizing the removal of elimination byproducts.

Part 6: Safety & Handling

  • Benzylic Bromides: Potent lachrymators (tear gas agents). Always handle in a functioning fume hood. In case of spill, neutralize with 5% ethanolic ammonia or KOH.

  • 
    :  Reacts violently with water to produce HBr gas and heat. Quench extremely slowly at low temperature.
    
  • 
    :  Hepatotoxic and regulated in some jurisdictions. Avoid dust inhalation.
    

References

  • Appel, R. (1975).[3] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[3] Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Gilchrist, T. L. (1992). Heterocyclic Chemistry.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Denton, R. M., et al. (2011). "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction." The Journal of Organic Chemistry, 76(16), 6749–6767.[3] Link

  • Scientific Update. (2022). "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." (Context on benzylic bromination challenges). Link

Sources

Application Note: Nucleophilic Substitution of 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reactivity profile and synthetic protocols for 1-(1-Bromopropyl)-3-chlorobenzene (CAS: Analogous to 1-bromo-1-(3-chlorophenyl)propane). As a secondary benzylic halide featuring a meta-substituted electron-withdrawing group (EWG), this scaffold presents a unique "bifunctional" reactivity profile critical for medicinal chemistry:

  • High Reactivity (Benzylic C-Br): Susceptible to nucleophilic substitution (

    
    /
    
    
    
    ).
  • Inert Stability (Aryl C-Cl): Resistant to standard nucleophilic attack, serving as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

This guide addresses the competition between substitution and elimination (styrene formation) and provides optimized protocols for C-N and C-O bond formation.

Chemical Analysis & Reactivity Profile

Structural Dynamics

The molecule features a chiral center at the benzylic position. The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which modulates the stability of the carbocation intermediate compared to unsubstituted benzyl bromides.

FeatureChemical ConsequenceExperimental Implication
Secondary Benzylic Carbon Steric hindrance + Resonance stabilizationCompetition between

(racemization) and

(inversion).
Meta-Chloro Substituent Inductive withdrawal (

)
Destabilizes carbocation relative to H-analog; slows

, slightly accelerates

.
Beta-Protons Acidity adjacent to benzylic centerHigh risk of E2 elimination with strong bases (alkoxides) to form 1-(3-chlorophenyl)propene.
Reactivity Map (Graphviz)

ReactivityMap Substrate 1-(1-Bromopropyl)- 3-chlorobenzene Carbocation Benzylic Carbocation (SN1 Intermediate) Substrate->Carbocation Polar Protic Solvent (Solvolysis) Styrene 3-Chlorophenylpropene (Elimination Product) Substrate->Styrene Strong Base/Heat (E2 Pathway) Azide Benzylic Azide (Pre-Amine) Substrate->Azide NaN3 / DMF (SN2 Inversion) Ether Benzylic Ether (Williamson) Substrate->Ether ROH / Weak Base (SN1/SN2 Mix) Carbocation->Ether Racemization

Figure 1: Reaction pathways for this compound. Green paths indicate desired substitution; red indicates elimination side-reactions.

Application Protocols

Protocol A: Synthesis of 1-(1-Azidopropyl)-3-chlorobenzene (C-N Bond Formation)

Objective: Introduction of a nitrogen motif via Azide displacement. This is the preferred route to amines over direct amination to avoid poly-alkylation.

  • Mechanism:

    
     (Predominant Inversion of Configuration).
    
  • Safety Warning: Benzylic bromides are potent lachrymators . Sodium azide is acutely toxic and can form explosive metal azides.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Workup: Diethyl ether, Water, Brine.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Carefully add Sodium Azide (15 mmol) in one portion.

    • Expert Insight: Although

      
       is favored at lower temps, the secondary center requires mild heating to reach completion.
      
  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The bromide spot (higher

      
      ) should disappear, replaced by the azide spot.
      
  • Quench & Extraction: Pour the reaction mixture into 100 mL of ice-cold water. Extract with Diethyl ether (

    
     mL).[1]
    
    • Caution: Do not use halogenated solvents (DCM) with azides if leaving overnight, to prevent formation of diazidomethane (explosive).

  • Purification: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate in vacuo (bath temp < 40°C).
  • Validation:

    • IR Spectroscopy: Look for the characteristic strong azide stretch at ~2100 cm⁻¹ .

Protocol B: Hydrolysis to 1-(3-Chlorophenyl)propan-1-ol (Solvolysis)

Objective: Conversion to the secondary alcohol, a common pharmacophore intermediate.

  • Mechanism:

    
     (Racemization).
    
  • Expert Insight: The meta-chloro group destabilizes the carbocation, making this reaction slower than for unsubstituted benzyl bromide. Heat is required.[2][3]

Methodology
  • Solvent System: Prepare a 50:50 mixture of Acetone:Water. Acetone solubilizes the organic halide; water acts as the nucleophile.

  • Reflux: Dissolve substrate in the solvent mixture and heat to reflux (approx. 60°C) for 12 hours.

  • Side Product Control: If elimination (alkene) is observed by NMR (vinyl protons ~6.0-6.5 ppm), add a weak base like

    
     to neutralize the HBr generated, preventing acid-catalyzed dehydration of the product alcohol.
    

Troubleshooting & Optimization (E-E-A-T)

The most common failure mode with secondary benzylic halides is Elimination (E2) .

Decision Tree for Condition Optimization

Optimization Start Start: Select Nucleophile StrongBase Strong Base? (e.g., NaOEt, t-BuOK) Start->StrongBase WeakBase Weak/Non-Basic? (e.g., NaN3, RSH, RCOO-) Start->WeakBase Elimination MAJOR PRODUCT: Styrene Derivative (Elimination) StrongBase->Elimination E2 Dominates SolventCheck Check Solvent WeakBase->SolventCheck Substitution MAJOR PRODUCT: Substitution (SN2/SN1) PolarAprotic Polar Aprotic (DMF/DMSO) Favors SN2 SolventCheck->PolarAprotic Inversion PolarProtic Polar Protic (EtOH/H2O) Favors SN1 SolventCheck->PolarProtic Racemization PolarAprotic->Substitution Inversion PolarProtic->Substitution Racemization

Figure 2: Optimization logic for minimizing elimination side-products.

Critical Troubleshooting Table
ObservationRoot CauseCorrective Action
Product contains alkene (NMR signals 6.0-6.5 ppm)Base was too strong or steric hindrance promoted E2.Switch to a less basic nucleophile (e.g., use Acetate instead of Ethoxide, then hydrolyze). Lower reaction temperature.[1]
Reaction too slow Meta-Cl deactivation of carbocation (

) or steric hindrance (

).
Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Low Yield in Ether Synthesis Competition between Williamson Ether synthesis and E2.[4]Use Silver Oxide (

)
as a mild base promoter instead of NaH/NaOH [1].

References

  • BenchChem. Preventing elimination side reactions in Williamson synthesis. Retrieved from

  • Master Organic Chemistry. The SN1 Reaction Mechanism: Kinetics and Stereochemistry. Retrieved from

  • PubChem. 1-(3-Bromopropyl)-4-chlorobenzene (Analogous Structure Data).[5] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Disclaimer: This guide is for research purposes only. All protocols involves hazardous chemicals (lachrymators, azides) and should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Precision Negishi Cross-Coupling of Secondary Benzylic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Negishi Cross-Coupling with Secondary Benzylic Bromides Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The cross-coupling of secondary benzylic bromides represents a pivotal challenge in modern organic synthesis. Unlike primary electrophiles, secondary benzylic substrates are prone to deleterious


-hydride elimination and rapid racemization. While Palladium (Pd) catalysis dominates 

bond formation, Nickel (Ni) catalysis has emerged as the superior methodology for alkyl-alkyl and alkyl-aryl coupling at secondary centers.

This guide details the Ni-catalyzed stereoconvergent Negishi coupling , a protocol that converts racemic secondary benzylic bromides into enantioenriched products.[1] By leveraging a radical-based mechanism, this system bypasses the steric constraints of classical


-type oxidative additions, offering a robust platform for drug discovery applications where chiral benzylic centers are ubiquitous.
Mechanistic Insight: The Radical Paradigm

To master this protocol, one must understand why standard Pd-catalysis often fails. Pd typically proceeds via a concerted oxidative addition (inversion of configuration). Secondary benzylic bromides, however, are sterically hindered and electronically labile.

The Nickel Solution: Nickel catalysts, particularly when ligated with nitrogen-based ligands (e.g., Pybox, BiOx), operate via a Single Electron Transfer (SET) mechanism.

  • Generation of Radical: The

    
     species abstracts a halogen atom, generating a planar, achiral benzylic radical.
    
  • Stereoconvergence: This radical intermediate destroys the initial stereochemistry of the racemic starting material.

  • Selectivity: The radical recombines with the chiral nickel complex (bearing the nucleophile). The ligand environment dictates the face of bond formation, allowing for high enantioselectivity from racemic starting materials.

Figure 1: Stereoconvergent Catalytic Cycle (Ni-Catalyzed)

NegishiMechanism PreCat Precatalyst Ni(II)LCl2 ActiveCat Active Catalyst L-Ni(I)-X PreCat->ActiveCat Reduction (Zn) OxAdd Oxidative Addition (SET Step) ActiveCat->OxAdd Substrate Racemic Sec-Benzylic Bromide Substrate->OxAdd Radical Benzylic Radical (Planar/Achiral) TransMet Transmetalation (R-Zn-X) Radical->TransMet Rebound to Ni OxAdd->Radical Homolysis RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveCat Regeneration Product Enantioenriched Product RedElim->Product

Caption: The Ni(I)/Ni(III) radical cycle enables the conversion of racemic bromides into enantioenriched products via an achiral radical intermediate.

Critical Reagents & Selection Criteria
3.1 The Catalyst System
  • Nickel Source:

    
     (Nickel(II) chloride ethylene glycol dimethyl ether complex).
    
    • Why: It is air-stable, easy to handle, and readily reduced in situ to the active Ni(0)/Ni(I) species by the organozinc reagent. Avoid

      
       for routine screening if possible due to extreme air sensitivity, though it is a viable alternative.
      
  • Ligand:

    • For Alkyl-Alkyl Coupling: Pybox ligands (e.g.,

      
      ).
      
    • For Aryl-Alkyl Coupling: Bis(oxazoline) (BiOx) ligands are often superior.

    • Selection Logic: Pybox provides a rigid tridentate coordination that stabilizes the radical rebound step, crucial for alkyl nucleophiles. BiOx offers a different bite angle preferred for transmetalation with arylzincs.

3.2 The Nucleophile (Organozinc)
  • Preparation: Organozinc halides (

    
    ) are preferred over diorganozincs (
    
    
    
    ) for atom economy and ease of preparation.
  • Quality Control: The titer of the organozinc is the single most common failure point .

    • Requirement: Titrate using Iodine (

      
      ) in THF with LiCl. A titer 
      
      
      
      often leads to stalling due to high solvent volume/dilution effects.
Detailed Protocol: Enantioselective Coupling

Target: Coupling of Racemic (1-bromoethyl)benzene with Cyclohexylzinc bromide. Reference: Based on Arp & Fu, J. Am. Chem. Soc.[1][2]2005 , 127, 10482.[1][2]

4.1 Preparation of Organozinc Reagent (0.5 - 1.0 M)
  • Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust (1.5 equiv vs alkyl halide precursor) and activate with 5 mol% 1,2-dibromoethane in dry DMA (Dimethylacetamide) or THF. Heat to

    
     for 1 min, then cool.
    
  • Insertion: Add 5 mol% TMSCl. Add the alkyl bromide precursor (e.g., bromocyclohexane) dropwise. Stir at ambient temperature (or

    
     depending on substrate) until conversion is complete (monitor by GC).
    
  • Titration: Titrate a

    
     aliquot against solid Iodine (
    
    
    
    ) dissolved in dry THF (
    
    
    ). The endpoint is the persistence of the brown color.
4.2 Cross-Coupling Reaction
  • Scale:

    
     (Standard screening scale).
    
  • Conditions: Inert atmosphere (Glovebox preferred, Schlenk possible).[3]

Step-by-Step:

  • Catalyst Loading: In a

    
     vial, weigh 
    
    
    
    (
    
    
    ,
    
    
    , 10 mol%) and
    
    
    (
    
    
    ,
    
    
    , 12 mol%).
  • Solvent: Add anhydrous Glyme (dimethoxyethane) (

    
    ). Stir for 10 minutes. The solution should turn a pale orange/green depending on complexation.
    
  • Substrate Addition: Add the racemic secondary benzylic bromide (

    
    , 1.0 equiv) directly to the catalyst mixture.
    
  • Nucleophile Addition: Add the Organozinc reagent (

    
    , 1.3 equiv) dropwise over 2 minutes.
    
    • Observation: The reaction is often exothermic.[4] A color change to deep brown/black indicates active reduction and radical generation.

  • Incubation: Seal the vial and stir at

    
      (ice bath) or Room Temperature for 12–24 hours.
    
    • Note: Lower temperatures (

      
       or 
      
      
      
      ) typically enhance enantioselectivity (ee) at the cost of reaction rate.
  • Quench & Workup:

    • Quench with

      
       (aq) or saturated 
      
      
      
      .
    • Extract with

      
       or EtOAc (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography. (Benzylic products are often UV active, facilitating detection).

Figure 2: Experimental Workflow Diagram

Workflow ZnPrep Zn Reagent Prep (Activation + Insertion) Titration Titration (I2) Critical Step ZnPrep->Titration Reaction Reaction Add Substrate + Zn Stir 12-24h Titration->Reaction Valid Titer CatMix Catalyst Mixing NiCl2 + Pybox in Glyme CatMix->Reaction Quench Quench 1M HCl / NH4Cl Reaction->Quench Purify Purification Silica Column Quench->Purify

Caption: Workflow emphasizes Zinc titration as the "Go/No-Go" decision gate before commiting valuable substrate.

Performance Data & Optimization

The following table summarizes typical outcomes and optimization parameters based on literature precedents (Fu et al.).

ParameterStandard ConditionOptimization VariantEffect / Notes
Solvent Glyme (DME)Diglyme, DMA/THF (1:1)DMA increases rate but may lower ee. Glyme is the balance.
Ligand


Bulky s-Bu group often improves ee for sterically demanding bromides.
Temp


to

Lower temp boosts ee significantly (e.g., 85%

94% ee).
Additives NoneNMI (N-methylimidazole)Rarely needed for benzylics; useful for unactivated alkyl halides.
Leaving Group Bromide (-Br)Chloride (-Cl)Chlorides react slower; require higher temp or more active catalyst.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Inactive OrganozincTitrate the Zinc. If titer is low, re-make using fresh Zn dust and activation.
Racemic Product Ligand dissociationEnsure Ligand:Metal ratio is > 1.2:1. Use anhydrous solvent to prevent ligand stripping.

-Elimination (Styrene)
High Temp / Low StericsCool reaction to

. Increase ligand bulk (e.g., use

).
Homocoupling (Ar-Ar) Oxidative stress / AirCheck inert atmosphere. Oxygen promotes homocoupling of organozincs.
Stalling Catalyst deathAdd fresh catalyst (5 mol%) after 12h. Ensure reaction is not too dilute (

is ideal).
References
  • Arp, F. O., & Fu, G. C. (2005).[1][2] Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483.[2] [Link]

  • Do, H.-Q., Chandrashekar, E. R. R., & Fu, G. C. (2013). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Negishi Arylations of Racemic Secondary Benzylic Electrophiles. Journal of the American Chemical Society, 135(44), 16288–16291.[5] [Link]

  • Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society, 130(9), 2756–2757. [Link]

  • Zhou, J., & Fu, G. C. (2003).[6] Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions.[7] Journal of the American Chemical Society, 125(48), 14726–14727.[6] [Link]

  • Phan, D. H. T., Kou, K. G. M., & Dong, V. M. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

Sources

Application Note: Stereocontrolled Synthesis of Chiral Amines from Benzylic Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of chiral


-branched amines is a cornerstone of modern pharmaceutical development, particularly for CNS-active agents and calcimimetics. This guide addresses the conversion of 1-(1-Bromopropyl)-3-chlorobenzene (1)  into its enantioenriched amine counterpart.

The presence of the meta-chlorine atom provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making this intermediate highly valuable. However, the starting material is a racemic benzylic bromide. Direct nucleophilic substitution with chiral amines is prone to racemization (via


 pathways) or elimination (styrene formation).

To ensure high enantiomeric excess (


) and scalability, we present two distinct protocols:
  • Protocol A (The "Green" Route): A chemoenzymatic approach utilizing Kornblum oxidation followed by

    
    -Transaminase biocatalysis. This offers superior stereocontrol (
    
    
    
    ).
  • Protocol B (The "Robust" Route): A classical azide displacement followed by reduction and diastereomeric salt resolution. This is equipment-agnostic and highly scalable but lower yielding.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix and chemical pathways for this synthesis.

G cluster_A Protocol A: Chemoenzymatic cluster_B Protocol B: Classical Chemical SM Starting Material This compound (Racemic) Ketone Intermediate: 3'-Chloropropiophenone (Achiral) SM->Ketone Kornblum Oxidation (DMSO, NaHCO3) Azide Intermediate: Benzylic Azide (Racemic) SM->Azide NaN3, DMSO (SN2 Displacement) Enzyme Biocatalysis (ω-Transaminase + PLP) Ketone->Enzyme Amine Donor (iPrNH2) ProductA Target: (S)-1-(3-Chlorophenyl)propan-1-amine (>99% ee) Enzyme->ProductA Stereoselective Transamination AmineRac Intermediate: Racemic Amine Azide->AmineRac Staudinger Reduction (PPh3, H2O) Resolution Classical Resolution (L-Tartaric Acid) AmineRac->Resolution Salt Formation ProductB Target: (S)- or (R)-Amine (>95% ee after recryst) Resolution->ProductB Base Liberation

Figure 1: Comparative workflow for the synthesis of chiral amines from benzylic bromides.

Protocol A: Chemoenzymatic Synthesis (Recommended)

Mechanism: This route bypasses the difficulty of displacing a secondary bromide with a chiral nucleophile. Instead, we oxidize the bromide to a prochiral ketone and then use an enzyme to set the stereocenter. This is the industry standard for high-value chiral amines [1].

Step 1: Kornblum Oxidation

Converts the benzylic bromide to 3'-chloropropiophenone.

  • Reagents: Dimethyl sulfoxide (DMSO), Sodium Bicarbonate (

    
    ).[1][2]
    
  • Rationale: DMSO acts as the oxidant.[1][3] The base neutralizes the HBr byproduct to prevent acid-catalyzed side reactions.

Procedure:

  • Dissolve this compound (10.0 mmol) in anhydrous DMSO (30 mL).

  • Add solid

    
     (15.0 mmol).
    
  • Heat the mixture to 100°C for 4 hours under nitrogen. Note: Monitor by TLC/HPLC for disappearance of bromide.

  • Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash organics with water (
    
    
    
    ) to remove DMSO, then brine.
  • Purification: Dry over

    
    , concentrate. The resulting ketone (3'-chloropropiophenone) is usually pure enough for the next step (>95%).
    
Step 2: Biocatalytic Transamination

Uses an


-Transaminase (

-TA) to convert the ketone to the chiral amine.[4][5]
  • Reagents:

    
    -Transaminase (e.g., ATA-117 or commercially available kits from Codexis/Almac), Pyridoxal-5'-phosphate (PLP, cofactor), Isopropylamine (Amine donor).
    
  • Mechanism: The enzyme facilitates the transfer of an amino group from isopropylamine to the ketone, releasing acetone as a byproduct [2].

Procedure:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve 3'-chloropropiophenone (1.0 mmol) in DMSO (final concentration in reaction <5% v/v).

  • Reaction Mix: To the buffer (20 mL), add:

    • Isopropylamine (1.0 M final concentration, pH adjusted to 7.5).

    • Substrate solution.[6]

    • 
      -Transaminase enzyme powder (20 mg, loading depends on specific activity).
      
  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Acidify to pH 2 with 1M HCl (to protonate the amine and keep it in the aqueous phase). Extract with MTBE (removes unreacted ketone). Basify aqueous layer to pH 11 with 5M NaOH. Extract product with DCM (

    
    ).
    
  • Result: Evaporation yields the chiral amine with typically >99% ee .

Protocol B: Classical Chemical Synthesis (Scalable)

Mechanism: This route relies on the robust


 displacement of the bromide by azide (inversion of configuration, though irrelevant for racemic starting material), followed by reduction and classical optical resolution [3].
Step 1: Azidation & Staudinger Reduction
  • Safety Critical: Sodium azide (

    
    ) is acutely toxic and can form explosive metal azides.[7][8] Do not use DCM (forms explosive diazidomethane).
    

Procedure:

  • Azidation: Dissolve this compound (20 mmol) in DMF (40 mL). Add

    
     (24 mmol). Stir at room temperature  for 12 hours. (Heating increases safety risks).[9]
    
    • Check: TLC should show complete conversion to the azide.

    • Workup: Dilute with water, extract with Diethyl Ether. Wash thoroughly with water to remove all traces of

      
      .
      
  • Reduction: Dissolve the crude azide in THF/Water (10:1). Add Triphenylphosphine (

    
    , 22 mmol) in portions.
    
    • Observation: Nitrogen gas evolution (

      
      ) will occur.[10]
      
    • Stir for 12 hours.

  • Hydrolysis: The intermediate iminophosphorane is hydrolyzed by the water in the solvent.

  • Isolation: Acidify (1M HCl), wash with ether (removes

    
    ). Basify aqueous layer, extract with DCM. Yields Racemic 1-(3-chlorophenyl)propan-1-amine .
    
Step 2: Optical Resolution via Diastereomeric Salts

Separates enantiomers using a chiral acid.

  • Resolving Agent: L-(+)-Tartaric Acid (inexpensive, widely available).

Procedure:

  • Dissolve racemic amine (10 mmol) in hot Ethanol (20 mL).

  • Add L-(+)-Tartaric Acid (5 mmol, 0.5 eq - "Method of Half-Quantities") dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filtration: Collect the crystals. These are the diastereomeric salt of one enantiomer (typically the S-amine/L-tartrate, but must be empirically verified via XRD or polarimetry).

  • Recrystallization: Recrystallize from EtOH/Water to upgrade

    
     to >98%.
    
  • Free Basing: Suspend salt in water, add NaOH, extract with DCM to obtain the free chiral amine.

Data Analysis & Comparison

FeatureProtocol A (Chemoenzymatic)Protocol B (Classical)
Enantiomeric Excess (ee) >99% (Excellent)85-95% (Requires recrystallization)
Overall Yield 70-85%35-45% (Max 50% theoretical for resolution)
Atom Economy High (Acetone byproduct)Low (Phosphine oxide waste, discarded enantiomer)
Equipment Needs Incubator/ShakerStandard Glassware
Scalability Linear (requires enzyme supply)Excellent (Bulk commodity chemicals)
Safety Profile High (Aqueous buffers)Moderate (Azide handling required)

Troubleshooting & Critical Control Points

Enzyme Inhibition (Protocol A)
  • Issue: High concentration of the ketone or the acetone byproduct can inhibit the transaminase.

  • Solution: Use an "open system" to allow acetone evaporation or add an acetone-removal system (e.g., LDH/Glucose dehydrogenase cascade) to shift equilibrium [2].

Emulsion Formation (Protocol B)
  • Issue: During the Staudinger reduction workup, triphenylphosphine oxide can stabilize emulsions.

  • Solution: Ensure the acidification step is distinct.

    
     is neutral and stays in the organic phase; the amine moves to the aqueous phase.
    
Safety: Azide Waste
  • Protocol: Quench all aqueous azide waste with Sodium Nitrite (

    
    ) and Sulfuric Acid in a fume hood to decompose 
    
    
    
    to
    
    
    and Nitrogen Oxides before disposal.

References

  • Kornblum Oxidation: Kornblum, N., et al.[2][11] "A New and Selective Method of Oxidation." Journal of the American Chemical Society, vol. 81, no.[11] 15, 1959, pp. 4113–4114.[11] Link

  • Transaminase Biocatalysis: Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture."[12] Science, vol. 329, no. 5989, 2010, pp. 305-309. Link

  • Classical Resolution: Kozma, D. "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives." PMC, 2021. Link

  • Azide Safety: "Laboratory Chemical Safety Summary: Sodium Azide." PubChem, National Library of Medicine. Link

Sources

Application Notes and Protocols for 1-(1-Bromopropyl)-3-chlorobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(1-Bromopropyl)-3-chlorobenzene is a halogenated aromatic hydrocarbon possessing significant potential as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a reactive secondary benzylic bromide and a chemically robust chlorobenzene moiety, allows for a diverse range of transformations. The secondary bromide serves as a key electrophilic site for nucleophilic substitution reactions, while its configuration also permits the formation of organometallic reagents.[2][3] This guide provides a comprehensive overview of the synthesis, key reactions, and detailed experimental protocols for the strategic application of this intermediate in drug discovery and development workflows. Safety and handling procedures are also detailed to ensure its responsible use in a laboratory setting.

Physicochemical & Predicted Spectral Properties

Understanding the fundamental properties of an intermediate is critical for its effective use. Below is a summary of the key physical and predicted spectral data for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Predicted: >200 °C (decomposes)
Solubility Soluble in most organic solvents (THF, DCM, Ether); Insoluble in water

Predicted Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 4H, Ar-H): Complex multiplet corresponding to the four protons on the disubstituted benzene ring.

    • δ 5.15 (t, J = 7.2 Hz, 1H, -CH(Br)-): Triplet for the benzylic proton, split by the adjacent methylene group.

    • δ 2.10-2.30 (m, 2H, -CH₂-CH₃): Multiplet for the methylene protons of the propyl chain.

    • δ 1.05 (t, J = 7.4 Hz, 3H, -CH₃): Triplet for the terminal methyl group protons.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 142.5 (Ar-C): Quaternary carbon attached to the propyl group.

    • δ 134.8 (Ar-C): Quaternary carbon bearing the chlorine atom.

    • δ 130.2, 128.5, 127.0, 125.1 (Ar-CH): Signals for the aromatic CH carbons.

    • δ 55.0 (-CH(Br)-): Carbon atom directly attached to the bromine.

    • δ 32.5 (-CH₂-): Methylene carbon of the propyl chain.

    • δ 12.0 (-CH₃): Methyl carbon.

  • FT-IR (neat, cm⁻¹):

    • 3050-3100: C-H stretch (aromatic)

    • 2850-2980: C-H stretch (aliphatic)

    • 1560, 1470: C=C stretch (aromatic ring)

    • 1080: C-Cl stretch

    • 680: C-Br stretch

Synthesis Protocol: From Commercially Available Precursors

The title compound is readily synthesized from the corresponding alcohol, 1-(3-chlorophenyl)propan-1-ol, which can be prepared by the reduction of 1-(3-chlorophenyl)propan-1-one.[4][5] The final step is a nucleophilic substitution on the alcohol using a standard brominating agent.

Protocol 2.1: Synthesis of this compound

This protocol details the conversion of a secondary benzylic alcohol to the corresponding bromide.

Reaction Scheme:

A placeholder image is used for the product structure in the DOT script above, as it is not a standard commercially available compound image.

Materials & Reagents:

  • 1-(3-chlorophenyl)propan-1-ol (1.0 eq.)

  • Phosphorus tribromide (PBr₃) (0.4 eq.)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(3-chlorophenyl)propan-1-ol (1.0 eq.) and dissolve it in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer to a separatory funnel and add saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Scientific Rationale: The conversion of a secondary alcohol to an alkyl bromide using PBr₃ is a classic Sₙ2 reaction.[6] The phosphorus tribromide first activates the hydroxyl group, converting it into a good leaving group (an O-PBr₂ species). A bromide ion, generated in situ, then acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the C-Br bond. Using a slight excess of PBr₃ is often avoided to prevent the formation of phosphorous acid byproducts that can complicate purification. The reaction is run at low temperature initially to control the exothermic reaction.

Core Applications in Pharmaceutical Synthesis

The dual reactivity of this compound makes it a valuable synthon. It can act as an electrophile in substitution reactions or be converted into a powerful nucleophile via an organometallic intermediate.

Caption: Dual synthetic utility of the title intermediate.

Application as an Electrophile: N-Alkylation of Amines

The formation of C-N bonds is a cornerstone of medicinal chemistry. This compound can serve as an alkylating agent for primary or secondary amines to introduce the 1-(3-chlorophenyl)propyl moiety, a common substructure in various bioactive molecules.[7][8][9]

Protocol 3.1.1: N-Alkylation of a Secondary Amine

Reaction Scheme: R₂NH + Br-CH(Et)(Ph-3-Cl) → R₂N-CH(Et)(Ph-3-Cl)

Materials & Reagents:

  • Secondary Amine (e.g., Morpholine) (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and the solvent (acetonitrile or DMF, approx. 0.3 M).

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Scientific Rationale: This is a standard Sₙ2 reaction where the amine acts as a nucleophile.[8] Potassium carbonate is used as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the alkylating agent ensures full conversion of the often more valuable amine starting material. Polar aprotic solvents like acetonitrile or DMF are ideal as they solubilize the reagents and facilitate the Sₙ2 mechanism without interfering with the reaction.[8]

Application as a Nucleophile Precursor: Grignard Reagent Formation

By reacting with magnesium metal, the electrophilic C-Br bond can be converted into a highly nucleophilic C-Mg bond.[3][11][12] This Grignard reagent is a powerful tool for forming new carbon-carbon bonds, for instance, by reacting with aldehydes or ketones to generate more complex alcohol structures.

Protocol 3.2.1: Formation and Reaction of 1-(3-chlorophenyl)propylmagnesium bromide

This protocol must be performed under strictly anhydrous conditions. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.

Caption: Workflow for Grignard reagent formation and reaction.

Materials & Reagents:

  • Magnesium (Mg) turnings (1.5 eq.)

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (one small crystal)

  • Aldehyde or Ketone (e.g., Benzaldehyde) (0.95 eq.)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

Procedure:

  • Preparation: Assemble a flame-dried, three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq.) to the flask.

  • Initiation: Add a small volume of anhydrous THF and a single crystal of iodine. The iodine helps to activate the magnesium surface.[13]

  • Grignard Formation: Add a small portion (~5-10%) of a solution of this compound (1.0 eq.) in anhydrous THF to the Mg suspension. Initiation is indicated by the disappearance of the iodine color and/or gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C. Add a solution of the aldehyde or ketone (0.95 eq.) in anhydrous THF dropwise.

  • Quenching: Once the reaction is complete (monitored by TLC), slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.

  • Work-up & Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, concentrate, and purify by column chromatography.

Scientific Rationale: The Grignard reaction involves the insertion of magnesium into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[11] This process is highly sensitive to moisture and protic sources, as the Grignated reagent is a very strong base and will be quenched by water.[12] The reaction occurs on the surface of the magnesium, so activating agents like iodine are used to etch away the passivating oxide layer on the metal.[13] The subsequent reaction with a carbonyl compound is a nucleophilic addition, forming a new C-C bond and, after workup, a secondary or tertiary alcohol.

Safety, Handling, and Storage

Hazard Assessment: this compound is a halogenated organic compound and should be treated as a hazardous chemical. Alkyl bromides are often alkylating agents, and aromatic chlorides are common in chemical synthesis.[14][15]

  • Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin. Organobromine compounds can be irritants and alkylating agents.[16][17]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[18]

  • Reactivity: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.

Handling Protocols:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[19]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

    • Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

  • Spill Procedure:

    • In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels.

    • For larger spills, evacuate the area and contact environmental health and safety personnel.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[16]

  • Keep the container tightly closed.

  • Store separately from strong oxidizing agents, bases, and reactive metals.

Conclusion

This compound is a strategically valuable intermediate for pharmaceutical research and development. Its defined points of reactivity—an electrophilic secondary bromide and a site for organometallic formation—provide chemists with flexible and powerful options for molecular construction. The protocols outlined in this guide offer robust and reproducible methods for its synthesis and subsequent application in key bond-forming reactions, enabling the efficient creation of complex molecular architectures for drug discovery programs. Adherence to strict safety protocols is paramount when working with this and related halogenated compounds.

References

  • A. H., G. A., et al. (2018). H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Publishing. [Link]

  • Wikipedia. Chlorobenzene. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Wikipedia. Organobromine chemistry. [Link]

  • Garst, J. F., & Deutch, J. (n.d.). Grignard reagent formation. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

  • Corpet, M., & Gosmini, C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, ACS Publications. [Link]

  • Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Sarex. Pharmaceutical Intermediates. [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ResearchGate. (2025). Sodium Bromide-Catalyzed Oxidation of Secondary Benzylic Alcohols Using Aqueous Hydrogen Peroxide as Terminal Oxidant. [Link]

  • Braun, M. (n.d.). 35.2.3 Benzylic Bromides. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Lin, C.-T., et al. (2016). Transmetal-Catalyzed Enantioselective Cross-Coupling Reaction of Racemic Secondary Benzylic Bromides with Organoaluminum Reagents. Organic Letters, ACS Publications. [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

  • Cleapss. (2022). Student safety sheets 55 Bromine. [Link]

  • VanDeMark. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Sarex. (2023). Pharmaceutical Intermediates. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • PubChemLite. (1r)-1-(3-chlorophenyl)propan-1-ol. [Link]

  • Doubtnut. (2020). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. [Link]

  • Kumar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, ACS Publications. [Link]

  • ResearchGate. (2025). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. [Link]

  • Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]

  • PubChem. 1-(3-Bromopropyl)-4-chlorobenzene. [Link]

Sources

Application Note: Chemoselective Preparation of [1-(3-Chlorophenyl)propyl]magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Protocol for the Synthesis of a Key Grignard Intermediate from 1-(1-Bromopropyl)-3-chlorobenzene

Abstract

This application note provides a comprehensive guide for the chemoselective synthesis of the Grignard reagent, [1-(3-chlorophenyl)propyl]magnesium bromide, from the dihalogenated precursor this compound. Grignard reagents are fundamental organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The primary challenge in utilizing substrates with multiple halogen atoms is achieving selective metal-halogen exchange. This protocol leverages the inherent difference in reactivity between a benzylic bromide and an aryl chloride to achieve highly selective insertion of magnesium at the C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. Detailed procedures for reagent preparation, magnesium activation, reaction execution under inert conditions, and troubleshooting are provided for researchers, scientists, and drug development professionals.

Introduction and Principle of Chemoselectivity

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful tools in synthetic organic chemistry for creating complex molecules.[1][2] These organomagnesium halides (R-Mg-X) act as potent nucleophiles and strong bases, reacting with a vast array of electrophiles.[3][4]

The successful preparation of a Grignard reagent from a molecule containing multiple halogen atoms hinges on the principle of chemoselectivity . This selectivity is governed by the bond dissociation energies of the respective carbon-halogen bonds. The general order of reactivity for an organic halide (RX) with magnesium metal is:

R-I > R-Br > R-Cl >> R-F [4]

In the case of this compound, two distinct carbon-halogen bonds are present: a secondary benzylic C-Br bond and an aromatic C-Cl bond. The benzylic C-Br bond is significantly weaker and more polarized than the aromatic C-Cl bond, making it substantially more susceptible to oxidative addition by magnesium.[5] Standard Grignard formation conditions are therefore sufficient to cleave the C-Br bond while leaving the more robust C-Cl bond untouched.[6] This differential reactivity allows for the targeted formation of [1-(3-chlorophenyl)propyl]magnesium bromide, a versatile intermediate where the aryl chloride remains as a handle for subsequent cross-coupling reactions or other transformations.

Reaction Scheme:

Reaction scheme showing this compound reacting with Magnesium in THF to form [1-(3-Chlorophenyl)propyl]magnesium bromide.
Figure 1: Chemoselective formation of the Grignard reagent.

Materials and Reagents

MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichEnsure it is free of acidic impurities.
Magnesium (Mg) Turnings>99.8% PurityAcros OrganicsUse freshly purchased turnings to minimize the passivating oxide layer.[7]
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichMust be inhibitor-free and stored over molecular sieves under an inert atmosphere.
Iodine (I₂)Crystal, ACS ReagentFisher ScientificUsed as an activating agent.[8][9][10]
1,2-Dibromoethane (optional)Anhydrous, 99%Alfa AesarAlternative activating agent.[2][8][11]
Nitrogen (N₂) or Argon (Ar) GasHigh Purity, >99.99%AirgasFor maintaining an inert atmosphere.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeVWRFor quenching the reaction.
Diethyl Ether (Et₂O)AnhydrousJ.T.BakerFor extraction during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeFor drying organic layers.

Safety Precautions

  • Grignard Reagents: Grignard reagents and their intermediates are highly reactive, corrosive, and can be pyrophoric (ignite spontaneously in air). They react violently with water and protic solvents.[7][12] All operations must be conducted under a strict inert atmosphere (N₂ or Ar).

  • Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[13] All work must be performed in a certified chemical fume hood.

  • Exothermic Reaction: The formation of a Grignard reagent is a highly exothermic process. An uncontrolled reaction can lead to a dangerous runaway, boiling the solvent and potentially causing a fire.[7][14] Always have an ice-water bath ready to cool the reaction.[13]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

Detailed Experimental Protocol

This protocol describes the preparation on a 25 mmol scale.

  • Glassware Preparation: Thoroughly clean a 250 mL three-necked round-bottom flask, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Dry all glassware in an oven at 120 °C for at least 4 hours (or overnight). Assemble the apparatus while still hot under a stream of dry nitrogen or argon to prevent the adsorption of atmospheric moisture.[15] Equip the flask with a magnetic stir bar.

  • Inert Atmosphere: Connect the top of the reflux condenser to a gas bubbler via a nitrogen/argon line. Maintain a slight positive pressure of inert gas throughout the experiment.

  • Reagent Solution: In a separate dry flask, prepare a solution of this compound (5.89 g, 25 mmol) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel.

The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction from starting.[2][9]

  • Charge the Flask: Quickly weigh magnesium turnings (0.73 g, 30 mmol, 1.2 equivalents) and add them to the reaction flask.

  • Activate: Add a single small crystal of iodine to the flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, creating a faint purple vapor. The iodine etches the magnesium surface, exposing fresh, reactive metal.[9][10] Allow the flask to cool to room temperature.

    • Alternative Activation: Add 2-3 drops of 1,2-dibromoethane. Observation of ethylene gas bubbling indicates successful activation.[10][11]

  • Initiation: Add approximately 5-10 mL of the this compound solution from the dropping funnel to the activated magnesium turnings.

  • Observe: The reaction may not start immediately. Signs of initiation include:

    • Disappearance of the iodine color.[9]

    • Spontaneous gentle refluxing or a noticeable temperature increase (exotherm).

    • The solution becoming cloudy and grayish.[9][10]

  • Promote Initiation (if necessary): If the reaction does not start within 5-10 minutes, gently warm the bottom of the flask with a heat gun or place it in a warm water bath (~40 °C) for a few minutes. Once initiated, the reaction should be self-sustaining.

  • Propagation: Once the reaction has clearly initiated, begin the dropwise addition of the remaining halide solution from the dropping funnel at a rate that maintains a gentle, controllable reflux. This controls the exothermic nature of the reaction.[14] Use an ice-water bath as needed to moderate the reaction rate. The total addition should take approximately 45-60 minutes.

  • Completion: After the addition is complete, the mixture may appear as a cloudy, grayish-brown solution. Gently heat the mixture to reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cooling: Remove the heating mantle and allow the solution of the freshly prepared Grignard reagent, [1-(3-chlorophenyl)propyl]magnesium bromide, to cool to room temperature. The reagent is now ready for use in subsequent reactions and should be used promptly.

Visualization and Data

The following diagram illustrates the key steps in the chemoselective formation of the Grignard reagent.

G cluster_0 Principle cluster_1 Reaction Start This compound Selectivity Differential Reactivity (Benzylic C-Br >> Aryl C-Cl) Start->Selectivity Basis for Selection OxAdd Oxidative Addition Selectivity->OxAdd Mg Mg(0) Mg->OxAdd Grignard [1-(3-Chlorophenyl)propyl]magnesium Bromide OxAdd->Grignard

Caption: Chemoselective reaction pathway.

This flowchart outlines the step-by-step laboratory procedure.

Workflow prep 1. Preparation - Dry glassware - Assemble under N₂/Ar activate 2. Mg Activation - Add Mg turnings - Add I₂ crystal & warm prep->activate initiate 3. Initiation - Add small aliquot of halide solution - Observe for exotherm/color change activate->initiate propagate 4. Propagation - Slow dropwise addition of remaining halide - Maintain gentle reflux initiate->propagate complete 5. Completion - Heat to reflux for 30-60 min propagate->complete product 6. Product - Cool to room temperature - Use immediately complete->product

Caption: Step-by-step experimental workflow.

ParameterValue
Scale25 mmol
SubstrateThis compound (1.0 eq)
Magnesium0.73 g (1.2 eq)
SolventAnhydrous THF (80 mL)
ActivationIodine crystal
Reaction TemperatureReflux (~66 °C in THF)
Addition Time45-60 minutes
Expected Yield85-95% (in solution, determined by titration)
AppearanceCloudy, gray-to-brown solution

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate. 1. Inactive magnesium surface (oxide layer).[2] 2. Wet solvent or glassware.[12] 3. Impure starting halide.1. Crush a few pieces of magnesium against the flask wall with a dry glass rod to expose fresh surface.[9] 2. Add a few drops of 1,2-dibromoethane or a pre-formed Grignard solution as an initiator.[10][11] 3. Ensure all components are rigorously anhydrous.
Reaction starts but then stops. Insufficient local concentration of halide to sustain the reaction.Stop stirring briefly to allow the halide solution to pool around the magnesium, then restart stirring. Gentle warming may also be required.
Reaction is too vigorous/uncontrollable. Addition of halide is too fast.Immediately slow or stop the addition and apply an ice-water bath to cool the flask. Resume addition at a much slower rate once the reaction is under control.
Low yield or formation of white precipitate. 1. Presence of moisture or oxygen.[12] 2. Wurtz coupling side reaction.[8][16]1. Improve inert atmosphere technique and ensure all reagents and solvents are scrupulously dry. 2. Ensure slow addition and dilute conditions to minimize the reaction between the formed Grignard and incoming halide.

Conclusion

This application note details a reliable and robust protocol for the chemoselective preparation of [1-(3-chlorophenyl)propyl]magnesium bromide. By exploiting the differential reactivity of the benzylic bromide and aryl chloride functionalities, this method provides efficient access to a valuable synthetic intermediate. Strict adherence to anhydrous and inert conditions is paramount for success. The resulting Grignard reagent can be used in a wide array of subsequent reactions, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers.
  • ACS Publications. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Mettler-Toledo AutoChem. (2003).
  • University of Michigan. (n.d.). Experiment 25 – The Grignard Reaction.
  • ECHEMI. (n.d.).
  • UNL Institutional Repository. (n.d.).
  • Sciencemadness Wiki. (2019). Grignard reagent.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • University of Wisconsin-Madison. (n.d.).
  • Benchchem. (2025).
  • Quora. (2022).
  • St. Olaf College. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reagent.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Quora. (2020). What is the difference between the reactivity of alkyl halides and Grignard reagents?.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis.
  • YouTube. (2025). How must you handle Grignard reagents in synthesis?.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Reddit. (2025). Cloride vs. Bromide Grignard Reactivity.
  • Vaia. (2023).
  • Benchchem. (2025).
  • YouTube. (2014).
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Google Patents. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • ChemRxiv. (2026).
  • Chemistry Stack Exchange. (2018).
  • YouTube. (2019). making Grignard reagents.
  • University of Texas at Dallas. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Andrew G Myers Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange.

Sources

Troubleshooting & Optimization

preventing elimination side reactions in benzylic bromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Reactions in Benzylic Bromide Synthesis Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Researchers, Scientists, Drug Development Professionals

Subject: Preventing Elimination Side Reactions (Styrene Formation)

Executive Summary

The conversion of benzylic precursors (toluenes or alcohols) to benzylic bromides is a cornerstone transformation in medicinal chemistry. However, a critical failure mode is the elimination side reaction , which generates styrenes (alkenes) instead of the desired alkyl halide. This guide addresses the mechanistic root causes of this elimination—primarily acid-catalyzed E1 pathways or base-mediated E2 competition—and provides field-proven protocols to suppress them.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My LCMS shows a mass corresponding to [M-HBr] (styrene formation). Is this a thermal issue or a chemical issue? A: It is likely a chemical issue driven by acidity , though heat exacerbates it. In the Wohl-Ziegler reaction (NBS/Radical initiator), the byproduct is succinimide and HBr . While HBr is necessary in trace amounts to generate the active brominating species (


), accumulation of HBr in the reaction media promotes the E1 elimination pathway .
  • Mechanism: The benzylic carbocation is highly stabilized. If HBr concentration rises, it protonates the benzylic alcohol (if starting from alcohol) or promotes the loss of a proton from the carbocation intermediate, leading to the alkene (styrene).

  • Fix: You must scavenge excess HBr. Add a weak, non-nucleophilic base like solid

    
     or an epoxide scavenger (e.g., propylene oxide) to the reaction mixture.
    

Q2: I am using Acetonitrile (MeCN) as a "green" replacement for


, but my elimination impurities increased. Why? 
A:  Solvent polarity dictates the transition state energy.
  • The Problem: Acetonitrile is a polar aprotic solvent. Polar solvents stabilize ionic intermediates (carbocations). By stabilizing the benzylic carbocation, you lower the activation energy for the E1 elimination and

    
     solvolysis  pathways compared to the desired radical pathway.
    
  • The Fix: Switch to a non-polar solvent that destabilizes ionic intermediates.[1]

    
    -Trifluorotoluene (PhCF3)  is the modern, high-performance replacement for 
    
    
    
    . It is non-polar enough to favor radical mechanisms but has a higher boiling point (
    
    
    ) than benzene, allowing for faster kinetics without the toxicity.

Q3: I am converting a benzylic alcohol to a bromide using


, but I see significant elimination. What is the alternative? 
A: 

generates

(strong acid) as a byproduct, which rapidly dehydrates secondary or tertiary benzylic alcohols to styrenes via E1.
  • The Fix (Appel Reaction): Use Triphenylphosphine (

    
    ) and Carbon Tetrabromide (
    
    
    
    )
    .[2][3]
    • Why: This reaction proceeds under essentially neutral conditions.[2] The driving force is the formation of the strong

      
       bond (phosphine oxide). The absence of strong acid prevents the protonation of the hydroxyl group, thereby shutting down the acid-catalyzed dehydration pathway.
      

Q4: Can I use light initiation (photochemical) instead of thermal initiation (AIBN/BPO) to reduce elimination? A: Yes, and you should. Thermal initiation often requires heating the reaction to reflux (80°C+). Elimination reactions are generally endothermic and have a higher entropy of activation (


) than substitution. Therefore, high temperatures thermodynamically favor elimination (Gibbs Free Energy 

).
  • Recommendation: Use a photo-reactor (blue LED or UV) at ambient temperature (

    
    ). This keeps the system under kinetic control, favoring the lower-energy radical substitution pathway over the high-energy elimination.
    
Part 2: Optimized Experimental Protocols
Protocol A: The "Modern Wohl-Ziegler" (Low-Elimination)

Best for: Converting Methyl/Alkyl arenes to Benzylic Bromides.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water prior to use to remove free amines/acid.

  • Initiator: AIBN (0.05 equiv) or Blue LED light.

  • Solvent: Trifluorotoluene (

    
    ) (0.5 M concentration).
    
  • Additive:

    
     (anhydrous, 10 wt% loading) or Propylene Oxide (1-2 drops).
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser (if thermal) or quartz window (if photochemical). Purge with Argon/Nitrogen.

  • Dissolution: Dissolve substrate in

    
    . Add NBS and the HBr scavenger  (
    
    
    
    ).
    • Critical: The scavenger neutralizes excess HBr immediately, preventing acid-catalyzed E1 elimination of the product.

  • Initiation: Add AIBN and heat to

    
    OR  irradiate with Blue LED at room temperature.
    
  • Monitoring: Monitor by TLC/UPLC. Look for the disappearance of starting material.

    • Stop point: Do not let the reaction run "overnight" unnecessarily. Prolonged exposure of the product to slightly acidic conditions promotes degradation to styrene.

  • Workup: Filter off the succinimide and solid salts. Wash the filtrate with cold saturated

    
     (to remove trace 
    
    
    
    /acid). Dry over
    
    
    and concentrate.
Protocol B: The "Buffered Appel" (Alcohol to Bromide)

Best for: Converting Benzylic Alcohols to Bromides without Dehydration.

Reagents:

  • Benzylic Alcohol (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (1.2 equiv)
    
  • Solvent:

    
     (DCM) (Dry).
    
  • Buffer: 2,6-Lutidine (1.5 equiv) - Optional, for highly sensitive substrates.

Step-by-Step:

  • Dissolve Alcohol and

    
     in dry DCM at 
    
    
    
    .
  • Add

    
     portion-wise (solid addition) over 15 minutes.
    
    • Why: Exothermic reaction. Heat spikes can trigger elimination.

  • Allow to warm to room temperature.

  • Purification: Precipitate

    
     by adding Hexanes/Et2O. Filter. Flash chromatography is usually required to remove residual phosphine oxide.
    
Part 3: Data & Comparisons

Table 1: Solvent & Condition Impact on Elimination (Styrene) Formation

Solvent SystemMechanism PromotedElimination RiskNotes

Radical (Homolytic)LowToxic, banned in many geos. Excellent suppression of ionic pathways.

(Trifluorotoluene)
Radical (Homolytic)Very Low Recommended. High boiling point, non-polar, environmentally benign replacement for

.
Acetonitrile (MeCN) Ionic (Heterolytic)High Stabilizes carbocations, promoting E1 elimination and ring bromination. Avoid for sensitive substrates.[4]
Benzene RadicalLowCarcinogenic. Good chemically, but poor safety profile.
Ethyl Acetate MixedModerateCan undergo H-abstraction itself; generally too polar for strict radical control.
Part 4: Visualizations of Pathways
Figure 1: Mechanistic Divergence (Substitution vs. Elimination)

This diagram illustrates how the presence of HBr and Solvent Polarity dictates the fate of the benzylic intermediate.

BenzylicPathways cluster_0 Desired Pathway Substrate Benzylic Substrate (Ar-CH3 or Ar-CH2-OH) Intermediate_Rad Benzylic Radical (Ar-CH2•) Substrate->Intermediate_Rad Initiation (Light/AIBN) Intermediate_Ion Benzylic Cation (Ar-CH2+) Substrate->Intermediate_Ion Acid/Polarity Product_Br TARGET: Benzylic Bromide (Ar-CH2-Br) Intermediate_Rad->Product_Br Br2 (low conc) Intermediate_Ion->Product_Br Br- (SN1) Side_Styrene SIDE PRODUCT: Styrene (Elimination) (Ar-CH=CH2) Intermediate_Ion->Side_Styrene -H+ (Elimination) Product_Br->Side_Styrene HBr (Acid Catalyzed E1) Cond_NBS NBS / Non-Polar Solvent (Radical Conditions) Cond_Acid Polar Solvent / Excess HBr (Ionic Conditions)

Caption: Figure 1. The "Danger Zone" is the Ionic pathway (Red), promoted by polar solvents and acid accumulation. The Safe Zone (Green/Yellow) is the Radical pathway, maintained by non-polar solvents and HBr scavenging.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve active elimination issues in the lab.

TroubleshootingTree Start Problem: Elimination (Styrene) Observed Check_Precursor Starting Material? Start->Check_Precursor Branch_Alc Benzylic Alcohol Check_Precursor->Branch_Alc Branch_Me Toluene/Methyl Arene Check_Precursor->Branch_Me Q_Reagent Reagent Used? Branch_Alc->Q_Reagent Q_Solvent Solvent Used? Branch_Me->Q_Solvent Sol_PBr3 PBr3 or HBr Q_Reagent->Sol_PBr3 Acidic Sol_Appel Appel (PPh3/CBr4) Q_Reagent->Sol_Appel Neutral Sol_Polar Polar (MeCN, DMF) Q_Solvent->Sol_Polar Sol_NonPolar Non-Polar (PhCF3, CCl4) Q_Solvent->Sol_NonPolar Action_Appel Switch to Appel Conditions (Neutral pH) Sol_PBr3->Action_Appel High Elimination Action_Temp Lower Temp to 0°C Add 2,6-Lutidine Sol_Appel->Action_Temp Still Eliminating? Action_Solvent Switch to PhCF3 Sol_Polar->Action_Solvent Action_Scavenge Add K2CO3 or Epoxide to scavenge HBr Sol_NonPolar->Action_Scavenge Elimination Present

Caption: Figure 2. Decision matrix for isolating the cause of elimination based on substrate and reaction conditions.

References
  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Title: "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction."
    • Source: Djerassi, C. Chem. Rev.[5][6]1948 , 43, 271.[5]

    • URL: [Link]

  • Modern Green Solvents (

    
    ) :
    
    • Title: "Trifluoromethylbenzene: A Useful Solvent for Radical Reactions."
    • Source: Ogawa, A. and Curran, D. P. J. Org. Chem.1997, 62, 450.
    • URL: [Link]

  • Appel Reaction (Alcohol to Bromide)

    • Title: "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[7]

    • Source: Appel, R. Angew.[7] Chem. Int. Ed. Engl.1975 , 14, 801.[7]

    • URL: [Link]

  • Prevention of Elimination in Benzylic Systems

    • Title: "Elimin
    • Source: Hunt, I. University of Calgary, Department of Chemistry.

    • URL: [Link][8]

  • Use of Scavengers in NBS Bromination: Title: "Side reactions and byproducts in Benzyl 2-bromonicotinate synthesis." Source: BenchChem Technical Support.

Sources

Technical Guide: Minimizing Hydrolysis of 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Mechanistic Insight

The Core Issue: 1-(1-Bromopropyl)-3-chlorobenzene is a secondary benzylic bromide . This structural motif creates a "perfect storm" for hydrolysis via the SN1 mechanism .

When this molecule encounters water (even atmospheric moisture), the bromide leaving group dissociates to form a carbocation. This carbocation is stabilized by resonance with the benzene ring. Water then attacks this cation, forming the corresponding alcohol (1-(3-chlorophenyl)propan-1-ol) and releasing Hydrogen Bromide (HBr).

The Autocatalytic Trap: The HBr byproduct is the silent killer of your yield. Acid catalyzes the ionization of benzylic halides, accelerating the hydrolysis. If you do not neutralize the acid immediately during workup, the degradation becomes autocatalytic.

Reaction Pathway (DOT Diagram)

The following diagram illustrates the degradation pathway you are fighting against.

HydrolysisPathway Target Target Molecule (Benzylic Bromide) Cation Benzylic Carbocation (Resonance Stabilized) Target->Cation Slow Ionization (Rate Limiting) Alcohol Impurity (Benzylic Alcohol) Cation->Alcohol Fast Attack Water H2O (Nucleophile) Water->Cation Acid HBr (Catalyst) Alcohol->Acid Byproduct Acid->Target Autocatalysis (Feedback Loop)

Caption: The SN1 hydrolysis pathway showing the autocatalytic feedback loop driven by HBr generation.

The "Golden Path" Workup Protocol

This protocol is designed to minimize contact time with water and maintain low temperatures to kinetically inhibit the SN1 pathway.

Prerequisites:

  • Coolant: Crushed ice/water bath (

    
    ).
    
  • Solvent: Pre-cooled n-Hexane or Dichloromethane (DCM).

  • Buffers: Saturated

    
     (cold) and Brine (cold).
    
Step-by-Step Methodology
Step 1: The "Dry" Quench (Preferred)

If your reaction conditions allow, avoid quenching with water entirely.

  • Cool reaction mixture to -10°C .

  • Add solid Sodium Sulfate (

    
    )  or Magnesium Sulfate (
    
    
    
    )
    directly to the reaction vessel if water was generated in situ.
  • Filter rapidly through a sintered glass funnel under inert gas (Nitrogen/Argon).

Step 2: The Biphasic Quench (If Aqueous Wash is Unavoidable)

If you must wash salts out, speed and temperature are your controls.

  • Chill Everything: Cool the reaction mixture and your extraction solvent to 0°C .

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Hexane is preferred over DCM as it repels water better, reducing the aqueous saturation of the organic layer).

  • The "Flash" Wash:

    • Pour the cold mixture into a separating funnel.

    • Add ice-cold Saturated

      
       . (Neutralizes trace acid immediately).
      
    • Shake vigorously for only 15-20 seconds.

    • Allow layers to separate (if emulsion forms, do not wait; add brine immediately to break it).

    • Drain the organic layer into a flask containing drying agent (

      
      ). Do not wait to collect all extractions before drying.  Dry each cut immediately.
      
Step 3: Drying & Concentration[1]
  • Drying Agent: Use

    
      (Magnesium Sulfate). It is slightly acidic/neutral and fast. Avoid basic drying agents (like 
    
    
    
    ) which might promote elimination to the styrene derivative.
  • Filtration: Filter off the desiccant.

  • Evaporation: Rotary evaporate with the bath temperature below 30°C . High heat promotes elimination (dehydrohalogenation).

Data & Decision Support

Solvent Selection Guide

Choosing the right extraction solvent changes the water content of your organic phase.

SolventWater Solubility (in Solvent at 20°C)RecommendationWhy?
n-Hexane ~0.01%Highly Recommended Hydrophobic; keeps water away from the bromide.
Toluene ~0.05%Good Good solubility for aromatics; easier to dry than DCM.
DCM ~0.20%Use with Caution Holds more water; requires rigorous drying with MgSO4.
Ether ~1.20%AVOID Saturation with water promotes hydrolysis.
Purification Decision Tree (DOT Diagram)

Avoid silica gel chromatography if possible, as the silanol groups (Si-OH) are acidic and can catalyze decomposition.

PurificationLogic Start Crude Product (Post-Workup) CheckPurity Check Purity (NMR/TLC) Start->CheckPurity IsPure >95% Pure? CheckPurity->IsPure Solid Is it a Solid? IsPure->Solid No Done Store at -20°C (Under Argon) IsPure->Done Yes Recryst Recrystallization (Hexane/Pentane) Solid->Recryst Yes Distill Kugelrohr Distillation (High Vac, <100°C) Solid->Distill No (Liquid) Column Flash Column? Distill->Column Fails/Decomposes NeutralAlumina Use Neutral Alumina (Avoid Silica) Column->NeutralAlumina Must use Chrom.

Caption: Decision logic for purification, prioritizing thermal and chemical gentleness over standard chromatography.

Troubleshooting & FAQs

Q: My product turned into a gummy oil after the rotavap. What happened? A: You likely experienced polymerization or hydrolysis . If the benzylic bromide hydrolyzes to the alcohol, the alcohol can react with another molecule of bromide (SN1) to form an ether, or the HBr released can catalyze polymerization of any styrene formed by elimination.

  • Fix: Ensure the rotavap bath was not too hot (

    
    ) and that you neutralized all acid during the wash.
    

Q: Can I use Silica Gel for purification? A: Risky. Standard silica gel is slightly acidic (pH 4-5). This surface acidity can catalyze the loss of the bromide.

  • Fix: If you must run a column, use Neutral Alumina (Grade III) or pretreat your silica with 1% Triethylamine (TEA) in Hexane to neutralize it. However, be aware that TEA can sometimes cause elimination.

Q: I see a new spot on TLC that stays at the baseline. Is it the alcohol? A: Yes, benzylic alcohols are much more polar than their bromide counterparts.

  • Verification: Treat a small aliquot of your NMR sample with

    
    . If the benzylic proton signal shifts or disappears (unlikely for CH-OH but possible for OH), or if you see the characteristic shift of the benzylic proton from 
    
    
    
    5.0-6.0 (Bromide) to
    
    
    4.5-5.0 (Alcohol), you have hydrolysis.

Q: How do I store the final compound? A: Secondary benzylic bromides are not shelf-stable at room temperature.

  • Protocol: Store neat (undiluted) under an inert atmosphere (Argon) at -20°C . Add a stabilizer like copper wire or silver foil if long-term storage is absolutely necessary, though cold/dry/dark is usually sufficient.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard procedures for handling alkyl halides).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .

  • Mayr, H.; Minegishi, S. "Hydrolysis of Benzhydryl Halides." Journal of the American Chemical Society2003 , 125, 1295–1300. (Mechanistic insight into benzylic halide hydrolysis rates).

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer, 2007.

Sources

purification of unstable benzylic bromides by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Stabilization & Purification of Labile Electrophiles

Core Directive & Scientific Context

The Problem: Benzylic bromides are notoriously unstable on standard silica gel (


). The surface of commercial silica gel is weakly acidic (

) due to free silanol (

) groups. The Mechanism of Failure:
  • Acid-Catalyzed Hydrolysis: The acidic surface protonates the leaving group or activates moisture, facilitating an

    
     pathway that converts the bromide to a benzyl alcohol.
    
  • Elimination: For secondary benzylic bromides, the acidic surface promotes dehydrohalogenation, yielding styrenes (polymerization risk).

  • Streaking: Interaction between the electrophilic carbon and silanols causes peak broadening (tailing), making separation impossible.

The Solution: The stationary phase must be neutralized or "buffered" to suppress these degradation pathways.[1]

Diagnostic & Decision Matrix

Before starting, determine if column chromatography is actually necessary. Benzylic bromides are lachrymators and potential mutagens; minimizing handling is safer and often more efficient.

DecisionMatrix Start Start: Crude Benzylic Bromide State Physical State? Start->State Solid Solid State->Solid Liquid Oil / Liquid State->Liquid Recryst Recrystallization (Hexanes/EtOAc) Solid->Recryst Preferred TLC_Check TLC Stability Test (2D-TLC) Liquid->TLC_Check Stable Stable on Silica TLC_Check->Stable Spot remains intact Unstable Decomposes/Streaks TLC_Check->Unstable New spot (alcohol) or streak Standard Standard Flash Chromatography Stable->Standard Buffered Buffered Silica Protocol (1% Et3N) Unstable->Buffered Primary Fix Alumina Neutral Alumina (Grade III) Unstable->Alumina Secondary Fix

Figure 1: Decision matrix for selecting the appropriate purification method based on compound stability and physical state.

The Protocol: Triethylamine-Buffered Silica

This is the industry-standard method for purifying acid-sensitive compounds. The addition of Triethylamine (


) neutralizes acidic silanol sites.[2]
Reagents Required:
  • Silica Gel (Standard 230-400 mesh)

  • Triethylamine (

    
    )[2]
    
  • Hexanes (or Pentane)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology
Phase 1: Column Preparation (The Slurry Method)
  • Calculate Solvent: Prepare a "Slurry Solvent" consisting of 99:1 Hexanes:

    
     . You need enough to suspend the silica and fill the column volume.[2][3][4]
    
  • Slurry: Mix the silica gel with the Slurry Solvent. Swirl gently to remove air bubbles.

  • Pack: Pour the slurry into the column.

  • Flush: Elute the column with 2-3 column volumes of the 99:1 Hexanes:

    
      mixture.
    
    • Why? This ensures the entire silica bed is basic. The heat of neutralization (acid-base reaction) is released during this phase, not during your product run.

Phase 2: Sample Loading
  • Dissolution: Dissolve your crude oil in the minimum amount of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight).

  • Load: Carefully pipette the sample onto the sand bed.

  • The "Buffer" Wash: If your compound is extremely unstable, add 0.5%

    
     to your elution solvents (Mobile Phase).
    
    • Note: For most benzylic bromides, the pre-treatment (Phase 1) is sufficient. Adding amine to the eluent makes removing it from the final product harder (requires high vac or acid wash).

Phase 3: Elution
  • Gradient: Start with 100% Hexanes.

  • Ramp: Slowly increase polarity (e.g., 0%

    
     10% EtOAc). Benzylic bromides are usually non-polar and elute early.
    
  • Speed: Run the column fast . The longer the compound sits on the silica, the higher the probability of degradation.

Troubleshooting & FAQs

Scenario A: "My product streaks from the baseline to the solvent front."
  • Diagnosis: Partial hydrolysis. The "streak" is a mixture of your bromide (non-polar) and the benzyl alcohol (polar) forming in real-time as it travels down the column.

  • Fix: Your silica is still acidic.[1]

    • Immediate Action: Switch to Neutral Alumina (Grade III) . Alumina is naturally basic/neutral and does not require amine doping. It is the "nuclear option" for stability but offers lower resolution than silica.

Scenario B: "I isolated the product, but it turned into a solid/tar in the flask."
  • Diagnosis: Autocatalytic decomposition. Benzylic bromides can self-react (polymerize) if trace acid or heat is present.

  • Fix:

    • Stabilize: Store the purified bromide with a few strands of copper wire or solid

      
       in the vial to scavenge trace acid.
      
    • Temperature: Store at -20°C immediately.

    • Solvent Removal: Do not use a water bath

      
       on the rotovap.
      
Scenario C: "Can I use DCM/MeOH as an eluent?"
  • Answer: NO. Methanol is nucleophilic. On silica gel, MeOH will attack the benzylic bromide to form the methyl ether (

    
    ).
    
  • Rule: Use non-nucleophilic polar modifiers like Ethyl Acetate or Acetone.

Comparative Data: Stationary Phases

FeatureStandard Silica (Untreated)Buffered Silica (

)
Neutral Alumina
Surface pH Acidic (pH 4-5)Basic (pH 8-9)Neutral/Basic (pH 7-8)
Stability of Bn-Br Poor (Hydrolysis likely)Good (Sites neutralized)Excellent (Inert surface)
Resolution HighHighModerate
Flow Rate FastFastSlow (Gravity often required)
Cost LowLowHigh
Best For Stable compoundsMost Benzylic Bromides Extremely fragile compounds

Process Visualization: The Buffered Workflow

ProtocolFlow Prep 1. Slurry Prep Silica + Hexane + 1% Et3N Pack 2. Column Packing Flush with 2x Volume Prep->Pack Neutralize Load 3. Sample Loading (Dry or Min. DCM) Pack->Load Ready Elute 4. Elution Hexane/EtOAc (No Amine) Load->Elute Fast Flow Check 5. QC Check NMR for -CH2Br (s, ~4.5ppm) Elute->Check Isolate

Figure 2: Workflow for the preparation and execution of a triethylamine-buffered silica column.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and purification of benzyl bromide derivatives).

  • Pirrung, M. C. (2007). The Synthetic Organic Chemist's Companion. John Wiley & Sons. (Detailed protocols on flash chromatography of sensitive intermediates).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying residual Triethylamine in purified fractions).

  • Organic Chemistry Portal. (n.d.). Practical Tips for Flash Chromatography. (General guide on neutralizing silica for acid-sensitive compounds).

Sources

Technical Support: Post-Reaction Processing of 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PBr3-Rem-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are currently working with 1-(1-Bromopropyl)-3-chlorobenzene .[1] This is a secondary benzylic bromide .[1]

The transformation of the corresponding alcohol (1-(3-chlorophenyl)propan-1-ol) using Phosphorus Tribromide (


) is a standard 

reaction (with inversion) or

(with racemization), depending on solvent polarity. However, the removal of residual

and its byproducts (

,

) is critical because your product is chemically labile.[1]

The Core Challenge: Secondary benzylic bromides are prone to two major degradation pathways during workup:

  • Hydrolysis (

    
    ):  Reverting to the alcohol in the presence of water/heat.[1]
    
  • Elimination (

    
    ):  Forming the styrene derivative (1-chloro-3-(prop-1-en-1-yl)benzene) in the presence of strong bases or excessive heat.
    

This guide provides a self-validating protocol to remove


 while preserving the integrity of your sensitive benzylic halide.[1]
Critical Safety Protocol (Read Before Proceeding)

Hazard: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reacts violently  with water, producing Hydrobromic Acid (

) gas and Phosphorous Acid (

).[1]
  • The "Smoking" Flask: If your reaction flask fumes when opened, significant unreacted

    
     remains.[1]
    
  • HBr Evolution: The quench will generate large volumes of corrosive

    
     gas.[1] Perform all operations in a high-efficiency fume hood.
    
  • Thermal Runaway: Direct addition of water to neat reaction mixture can cause an explosive exotherm.[1]

Standard Operating Procedure (SOP): The "Cold Quench"

This protocol minimizes thermal stress and prevents the formation of emulsions caused by phosphorous species.[1]

Phase A: Preparation & Quenching
  • Dilution (Crucial): Do not quench the neat reaction mixture. Dilute the reaction mixture with a non-polar solvent (DCM or Hexanes) equal to 2x the reaction volume. This acts as a heat sink.[1]

  • Thermal Control: Cool the diluted mixture to 0°C (Ice/Water bath).

  • Controlled Hydrolysis:

    • If

      
       excess was large (>1.5 eq): Add Sodium Bicarbonate (
      
      
      
      ) saturated solution
      dropwise.
    • If

      
       excess was slight (<1.1 eq): Add Water  dropwise.[1]
      
    • Note: Allow the exotherm to dissipate between drops.[1] Watch for

      
       evolution if using bicarbonate.[1][2]
      
Phase B: Extraction & Washing
  • Phase Separation: Transfer to a separatory funnel.[1][3] Remove the aqueous (lower) layer if using Hexanes; (upper) if using DCM.[1]

  • The "Orange" Wash: If the organic layer is orange/red, it contains free bromine (

    
    ).[1] Wash with 10% Sodium Thiosulfate (
    
    
    
    )
    until the color fades to pale yellow/colorless.[1]
  • Acid Removal: Wash with cold saturated

    
    .[1]
    
    • Checkpoint: Check pH of the aqueous exit.[1] It must be neutral (pH 7-8).[1] If acidic, repeat wash.[1]

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

Phase C: Isolation
  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ) for 15 minutes.
    
  • Filtration: Filter off the desiccant.[1]

  • Concentration: Evaporate solvent under reduced pressure.

    • CRITICAL: Do not exceed a bath temperature of 40°C .[1] Higher temperatures promote elimination to the styrene derivative.[1]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Violent bubbling/smoking upon water addition High concentration of unreacted

.[1]
Stop immediately. Recool to -10°C. Dilute further with DCM. Resume addition at a slower rate.
Product is turning into an alkene (Styrene) Workup was too basic (NaOH used) or too hot.[1]Use weak bases only (

).[1] Keep rotavap bath <40°C. Store product in freezer.
Persistent Emulsion (Cloudy layers) Phosphorous acid (

) acting as a surfactant.[1]
Add solid NaCl to the separatory funnel.[1] Filter the biphasic mixture through a pad of Celite if necessary.[1]
Low Yield (Product "Missing") Hydrolysis back to alcohol or formation of phosphite esters.[1][4]Avoid prolonged contact with aqueous base.[1] Ensure

quality (old

contains

which forms stable esters).
Pungent "Garlic" Smell Formation of phosphines (rare but dangerous).[1]Evacuate hood. This occurs if reaction was overheated (>160°C).[1] Treat glassware with bleach solution before cleaning.[1]
Decision Logic: Workup Flowchart

The following diagram illustrates the logical decision-making process for the workup of this compound.

WorkupProtocol Start Reaction Complete (PBr3 + Alcohol) Dilute Dilute with DCM/Hexane (Heat Sink) Start->Dilute Cool Cool to 0°C Dilute->Cool CheckExcess Est. Excess PBr3? Cool->CheckExcess QuenchWater Quench: Dropwise Water CheckExcess->QuenchWater Low (<1.1 eq) QuenchBicarb Quench: Dropwise NaHCO3 CheckExcess->QuenchBicarb High (>1.5 eq) PhaseSplit Phase Separation QuenchWater->PhaseSplit QuenchBicarb->PhaseSplit ColorCheck Organic Layer Color? PhaseSplit->ColorCheck ThioWash Wash: 10% Na2S2O3 (Remove Br2) ColorCheck->ThioWash Orange/Red BicarbWash Wash: Cold NaHCO3 (Remove H3PO3/HBr) ColorCheck->BicarbWash Yellow/Clear ThioWash->BicarbWash Dry Dry (MgSO4) & Filter BicarbWash->Dry Conc Concentrate < 40°C Dry->Conc

Figure 1: Logic flow for the safe quenching and isolation of benzylic bromides from PBr3 reactions.

References
  • Organic Syntheses. (1943).[1] o-Chlorobromobenzene (General Halogenation Techniques).[1] Org.[1][5][3] Syn. Coll. Vol. 3, 200. Retrieved from [Link]

  • University of Calgary. (n.d.).[1] Eliminations of Benzylic Systems (E1/E2 Mechanisms).[1] Retrieved from [Link]

  • Wikipedia. (2025).[1] Phosphorus tribromide: Safety and Reactivity.[1][5] Retrieved from [Link]

Sources

optimizing temperature for radical bromination of alkylarenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Wohl-Ziegler Bromination of Alkylarenes

Status: Operational | Version: 2.4 | Audience: R&D Chemists

Welcome to the Radical Chemistry Support Center

You are accessing the technical guide for optimizing benzylic bromination (Wohl-Ziegler reaction). This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic realities of the lab bench.

The Core Problem: Radical bromination is not just about heating reagents; it is about synchronizing the Initiator Half-Life with the Solvent Boiling Point . If these two variables are mismatched, your reaction will either stall (too cold) or degrade (too hot).

Module 1: The Kinetic Sweet Spot (The "Why")

Temperature control in radical bromination is dictated by the decomposition rate of your radical initiator. You must operate in a window where the initiator generates radicals steadily over the course of the reaction (1–4 hours), rather than all at once (exotherm risk) or too slowly (stalled reaction).

Critical Data: Initiator Half-Lives vs. Temperature

Select your reaction temperature based on the half-life (


) of your chosen initiator.[1]
InitiatorStructure10-Hour

Temp
1-Hour

Temp
Recommended Process Temp
AIBN Azobisisobutyronitrile65°C85°C70°C – 85°C
BPO Benzoyl Peroxide73°C92°C80°C – 95°C
V-40 1,1'-Azobis(cyclohexane-1-carbonitrile)88°C110°C90°C – 110°C
V-70 2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile)30°C51°C35°C – 50°C (Labile!)

Technical Insight: If you use AIBN in a solvent that boils at 40°C (like DCM), the half-life is effectively infinite. You will accumulate unreacted initiator. If you then force-heat the closed system, you risk a runaway decomposition.

Diagram 1: The Temperature-Mechanism Feedback Loop

This flowchart illustrates how temperature dictates the reaction pathway between the desired radical mechanism and the undesired ionic side reactions.

BrominationPathways Start Reagents: Alkylarene + NBS + Initiator TempLow Temp Too Low (< 60°C for AIBN) Start->TempLow TempHigh Temp Too High (> 100°C) Start->TempHigh TempOpt Optimal Temp (Reflux 70-90°C) Start->TempOpt IonicPath Ionic Pathway Dominates (Electrophilic Aromatic Substitution) TempLow->IonicPath Accumulation Decomp Rapid Initiator Depletion & Solvent Loss TempHigh->Decomp RadicalPath Radical Flux (Steady State) TempOpt->RadicalPath RingBr Product: Ring Bromination (Impurity) IonicPath->RingBr BenzylicBr Product: Benzylic Bromide (Target) RadicalPath->BenzylicBr PolyBr Product: Poly-Bromination (Over-reaction) Decomp->PolyBr Loss of Selectivity

Caption: Figure 1. Temperature determines the mechanistic fork between ionic ring substitution (low temp) and radical benzylic substitution (optimal temp).

Module 2: Troubleshooting Guide

Issue 1: The reaction mixture is refluxing, but no product is forming.

  • Diagnosis: Oxygen Inhibition. Dissolved oxygen is a diradical that quenches your initiator radicals faster than they can abstract hydrogen from your substrate.

  • Corrective Action: Stop heating. Sparge the solvent with Nitrogen or Argon for 15 minutes. Resume heating.

  • Secondary Diagnosis: Temperature Mismatch. If using AIBN in Dichloromethane (boiling point 40°C), the temperature is insufficient to cleave the azo bond. Switch to Benzotrifluoride (PhCF3) or Ethyl Acetate.

Issue 2: The reaction turned orange/red immediately.

  • Diagnosis: High concentration of free Bromine (

    
    ).
    
  • Context: In the Wohl-Ziegler reaction, NBS should release

    
     slowly. An immediate red color suggests rapid decomposition or impure NBS.
    
  • Corrective Action: Ensure your NBS is white/cream. If it is yellow/orange, recrystallize it from water before use. High instantaneous

    
     concentration favors side reactions.
    

Issue 3: I am seeing Ring Bromination instead of Benzylic Bromination.

  • Diagnosis: The "Ionic Leak".

  • Mechanism: At low temperatures or in very polar solvents, the reaction proceeds via an ionic mechanism (

    
    ) rather than radical substitution.
    
  • Corrective Action:

    • Increase temperature to favor homolytic cleavage.

    • Check solvent polarity: Acetonitrile can sometimes favor ionic pathways if the radical chain is not robust. Switch to a non-polar solvent like PhCF3 or Chlorobenzene.

Issue 4: The Succinimide byproduct is not floating.

  • Diagnosis: Solvent Density change.

  • Context: In the classic

    
     protocol, Succinimide floats (Density < 1.59).[2] In modern "green" solvents like Ethyl Acetate (Density ~0.9), Succinimide sinks.
    
  • Corrective Action: This is normal.[3] Do not use "floating" as a visual indicator of completion in non-halogenated solvents. Rely on TLC or HPLC.

Module 3: Optimized Protocol (Green Chemistry Compliant)

This protocol replaces the toxic Carbon Tetrachloride (


) with Benzotrifluoride (PhCF3)  or Methyl Acetate , aligning boiling points with AIBN kinetics.

Reagents:

  • Substrate (Alkylarene)

  • N-Bromosuccinimide (NBS) - 1.05 equiv[4]

  • AIBN - 0.05 equiv (5 mol%)

  • Solvent: Benzotrifluoride (Boiling Point 102°C) or Methyl Acetate (Boiling Point 57°C - Requires V-70 initiator or sealed tube).

Workflow:

  • Preparation: Dissolve substrate in Benzotrifluoride (0.5 M concentration).

  • Degassing (Crucial): Sparge the solution with Argon for 10–15 minutes. Oxygen is the enemy of this reaction.

  • Reagent Addition: Add solid NBS and AIBN after degassing.

  • The Ramp:

    • Heat the reaction to 80°C (Internal temperature).

    • Visual Check: The heavy NBS solid (bottom) will slowly convert to lighter Succinimide. In PhCF3 (Density 1.3), Succinimide (Density 1.4) may suspend or sink depending on the exact mixture density, unlike in CCl4 where it floats.

  • Monitoring: Check via TLC every hour. If the reaction stalls after 2 hours, add a second portion of AIBN (0.02 equiv).

  • Workup: Cool to 0°C to precipitate maximum Succinimide. Filter. Wash filtrate with water to remove residual Succinimide.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Input Observation Result1 No Reaction (SM remains) Input->Result1 Result2 Impure Product (Ring Br) Input->Result2 Result3 Violent Exotherm Input->Result3 Sol1 1. Degas (Remove O2) 2. Check Temp > 65°C Result1->Sol1 Sol2 1. Increase Temp 2. Change Solvent (Less Polar) Result2->Sol2 Sol3 1. Active Cooling 2. Add Initiator in portions Result3->Sol3

Caption: Figure 2. Quick-reference decision tree for common reaction failures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use light (photochemical initiation) instead of heat? A: Yes. A 300-500W tungsten lamp can initiate the reaction at room temperature. However, light intensity decreases with the square of the distance and is hard to scale up. Thermal initiation (AIBN/Heat) is more reproducible for scale-up >10g.

Q: Why is Carbon Tetrachloride (


) mentioned in every textbook? 
A:  Historically, 

was perfect because it is chemically inert to radicals and dense enough that the byproduct (Succinimide) floated, making filtration easy. However, it is a severe carcinogen and ozone depleter.[5] Benzotrifluoride (

)
is the modern "drop-in" replacement with similar radical stability but better environmental profile [2].

Q: My product is unstable. How do I purify it? A: Benzylic bromides are potent alkylating agents and can degrade on silica gel (which is slightly acidic).

  • Tip: Add 1% Triethylamine to your eluent during column chromatography to neutralize the silica.

  • Tip: If possible, crystallize rather than chromatograph.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • Podgoršek, A., et al. (2009).[5] "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Tetrahedron, 65(22), 4429-4439.

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.

  • Nouryon. (2020). Perkadox AIBN Technical Data Sheet (Half-life data).

Sources

avoiding racemization of chiral 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Racemization of 1-(1-Bromopropyl)-3-chlorobenzene Document ID: TS-BENZ-042 Role: Senior Application Scientist

Executive Summary

You are working with This compound , a secondary benzylic bromide. This class of compounds represents a "stability paradox": the very features that make it a versatile electrophile (weak C-Br bond, resonance stabilization) also make it highly prone to racemization via


 ionization and radical homolysis.

The 3-chloro substituent exerts an inductive electron-withdrawing effect (


), which slightly destabilizes the carbocation intermediate compared to the unsubstituted parent. However, this does not eliminate the risk. Racemization will occur spontaneously if the material is exposed to heat , polar protic solvents , Lewis acids , or free halide ions .

This guide provides a self-validating workflow to preserve enantiopurity (


) during storage, reaction, and purification.

Module 1: The Racemization Mechanism (Know Your Enemy)[1]

To prevent racemization, you must understand the microscopic pathway. It rarely occurs via a single step; rather, it involves "Internal Return" and "External Scrambling."

Visualizing the Threat

The following diagram illustrates the bifurcation between stable reactivity and racemization.

RacemizationPathways cluster_danger Danger Zone (SN1 Pathway) Start Chiral Benzylic Bromide (S-enantiomer) IonPair Contact Ion Pair (Tight) Start->IonPair Ionization (k1) Promoted by High Dielectric Solvents Inverted Inverted Product (R-enantiomer) Start->Inverted Direct SN2 Attack (Stereospecific Inversion) IonPair->Start Internal Return (k-1) Retention of Config Carbocation Solvent-Separated Carbocation (Planar) IonPair->Carbocation Dissociation (k2) Racemate Racemic Product (50:50 R/S) Carbocation->Racemate Nucleophilic Attack (Non-Stereospecific)

Figure 1: The Ion-Pair Mechanism. Note that racemization can occur via the "Contact Ion Pair" even without full dissociation if the anion rotates around the cation.

Module 2: Storage & Handling Protocols

The Golden Rule: Benzylic bromides are not static reagents; they are slow-release acids. Over time, trace HBr formation catalyzes further decomposition (autocatalysis).

Storage Protocol (SOP-ST-01)
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation: Lowering T significantly reduces the rate of C-Br bond homolysis/heterolysis.
Light Amber vials / Foil wrapBenzylic C-Br bonds are photolabile. UV light cleaves the bond homolytically, generating radicals that recombine racemically.
Stabilizer Silver foil or Copper wireScavenges trace free halides that could trigger Finkelstein scrambling (see below).
Atmosphere Argon/NitrogenPrevents oxidation of the benzylic position to a ketone (which destroys the chiral center).
The "Finkelstein Scramble" Trap

Scenario: You dissolve your chiral bromide in acetone containing LiBr or another bromide source. Outcome: Rapid loss of


.
Why:  The free bromide ion (

) attacks the chiral center via

. Since the nucleophile and leaving group are identical, the chemical structure doesn't change, but the stereochemistry inverts.

Prevention: Never store the compound in the presence of soluble halide salts.

Module 3: Reaction Optimization (Synthesis)

When using this molecule as an electrophile, you must outcompete the


 racemization pathway with a faster 

substitution.
Solvent Selection Matrix

The choice of solvent is the single biggest determinant of enantiomeric fidelity.

Solvent ClassExamplesRisk LevelVerdict
Polar Protic Methanol, Ethanol, WaterCRITICAL AVOID. Stabilizes the leaving group (

) via H-bonding, forcing

ionization.
Polar Aprotic DMF, DMSO, DMAcHIGH Use with Caution. High dielectric constant promotes ionization. Only use if the nucleophile is extremely reactive (fast

).
Non-Polar Toluene, Hexane, DCMLOW PREFERRED. Destabilizes the transition state for ionization.
Ethereal THF, MTBE, Et2OMODERATE ACCEPTABLE. Good balance for solubility and stability.
Recommended Reaction Conditions
  • Stereospecific Cross-Coupling (Negishi):

    • Catalyst: Ni(cod)2 with chiral ligands (e.g., Pybox or Bio-oxazoline) allows for stereoconvergent coupling, correcting any racemization that occurs [1].

    • Protocol: Use Zinc dust in DMA/THF. The formation of the organozinc species must be done carefully, but Ni-catalysis often tolerates racemic starting materials if a chiral ligand is used. If using the chiral bromide directly, use Pd-catalyzed stereospecific substitution with inversion.

  • Nucleophilic Substitution (

    
    ): 
    
    • Nucleophile: Use "soft" nucleophiles (azides, thiols, malonates).

    • Base: Avoid hard bases (hydroxide, alkoxide) which promote E2 elimination (forming the styrene derivative). Use Carbonates (

      
      ) or organic bases (DIPEA).
      

Module 4: Purification & Analysis (Troubleshooting)

The Silica Gel Hazard

Standard silica gel is slightly acidic (


). This acidity can protonate the leaving group or interact with the 

-system, catalyzing ionization and racemization on the column.

Troubleshooting Guide: "My ee dropped after the column."

Q: How do I purify without racemizing?

  • Method A (Deactivation): Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes acidic sites.

  • Method B (Alternative Phase): Use Neutral Alumina instead of silica. It is far gentler on acid-sensitive benzylic halides.

  • Method C (Flash Speed): Minimize residence time. Do not let the compound sit on the column.

Analytical Verification

Do not rely on optical rotation (


) alone; it is prone to concentration/solvent errors.
  • Technique: Chiral HPLC or SFC.

  • Column: Chiralcel OD-H or AD-H are standard for benzylic systems.

  • Marker: Always inject the racemic standard first to establish separation conditions.

Module 5: Decision Logic (Workflow)

Follow this logic gate to determine your experimental setup.

WorkflowLogic Start Start: Reaction Planning Nucleophile Is the Nucleophile Strong/Charged? Start->Nucleophile SolventCheck Can you use Non-Polar Solvent? Nucleophile->SolventCheck Yes Catalysis Consider Ni/Pd Catalysis (Stereoconvergent) Nucleophile->Catalysis No (Weak Nuc) SN2 Proceed with SN2 (Inversion Expected) SolventCheck->SN2 Yes (Toluene/DCM) SN1_Risk High Risk of SN1 (Racemization) SolventCheck->SN1_Risk No (Must use DMF/MeOH) SN1_Risk->Catalysis Switch Strategy

Figure 2: Experimental Decision Matrix for Benzylic Electrophiles.

References

  • Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Source: Accounts of Chemical Research (ACS Publications). URL:[Link]

  • Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Source: Journal of the American Chemical Society (PubMed). URL:[Link]

  • Solvent Effects in the Reaction Between Piperazine and Benzyl Bromide. Source: Indian Academy of Sciences. URL:[Link]

  • Benzylic Bromination and Stability (Mechanistic Overview). Source: Master Organic Chemistry. URL:[Link]

  • Purification of Enantiomers with Chiral puriFlash® Columns. Source: Interchim Technical Blog. URL:[Link]

Technical Support Center: Stabilizing 1-(1-Bromopropyl)-3-chlorobenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(1-Bromopropyl)-3-chlorobenzene. This valuable synthetic intermediate, due to its benzylic bromide functional group, is susceptible to degradation over time, which can compromise experimental results and the integrity of research projects. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the long-term stability and successful application of this compound.

Understanding the Instability of this compound

The primary source of instability in this compound lies in the reactivity of the benzylic bromide. The carbon-bromine bond at the benzylic position is weakened due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. This inherent reactivity makes the compound susceptible to several degradation pathways:

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating a benzylic radical. This initiates a free-radical chain reaction leading to decomposition and the formation of colored impurities.

  • Hydrolysis: In the presence of water or moisture, this compound can undergo hydrolysis to form the corresponding benzyl alcohol and hydrobromic acid (HBr). This process can be accelerated by heat and the presence of acidic or basic impurities. The generated HBr can further catalyze degradation.

  • Oxidation (Autoxidation): Atmospheric oxygen can react with the compound, especially in the presence of light or trace metal impurities, through a free-radical chain mechanism. This leads to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other undesirable byproducts.

  • Thermal Decomposition: Elevated temperatures can promote both radical and ionic degradation pathways, including elimination reactions (dehydrohalogenation) to form an alkene, and other complex decomposition routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that researchers may encounter during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Photodegradation, Oxidation1. Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil to protect it from light. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to remove oxygen. 3. Consider adding a radical scavenger/antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w).[1]
Acrid/Acidic Odor Hydrolysis leading to HBr formation.1. Store the compound in a desiccator or a dry box to minimize exposure to moisture. 2. Add an acid scavenger such as propylene oxide (e.g., 0.1-0.5% w/w) to neutralize any formed HBr.[2] 3. Before use in a reaction sensitive to acid, consider passing a solution of the compound through a small plug of basic alumina.
Presence of Solid Precipitate Polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small sample in a suitable solvent to check for solubility. If insoluble, the compound has likely degraded significantly. 2. If partially soluble, purification by column chromatography may be possible, but the purity should be confirmed by analytical methods (e.g., NMR, GC-MS) before use.
Inconsistent Reaction Yields Partial degradation of the starting material.1. Always check the purity of the this compound before use, especially if it has been stored for an extended period. A quick TLC or ¹H NMR can be indicative. 2. If degradation is suspected, purify the compound by flash chromatography before setting up the reaction.
Formation of Elimination Byproduct in Reactions Presence of basic impurities or elevated reaction/storage temperatures.1. Store the compound away from any basic substances. 2. When using the compound in a reaction, ensure the reaction conditions are not overly basic or at a high temperature unless required by the protocol. Consider using non-nucleophilic bases if an E2 elimination is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can potentially cause phase separation or precipitation of stabilizers.

  • Light: Protect from all light sources by storing in an amber glass bottle or a container wrapped in opaque material like aluminum foil.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator.[3]

Q2: What type of container is best for storing this compound?

A2: A borosilicate glass bottle with a PTFE-lined cap is the most suitable container. The amber color protects from light, and the PTFE liner provides an inert seal, preventing reaction with the cap material and minimizing moisture ingress. Avoid metal containers as they can be corroded by acidic byproducts and may catalyze degradation.[4]

Q3: Can I store this compound as a solution?

A3: Storing as a solution is generally not recommended for long-term storage due to potential reactions with the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous toluene or dioxane) and store under an inert atmosphere at a low temperature. Always confirm the stability of the compound in the chosen solvent before extended storage.

Q4: What are the recommended stabilizers and their concentrations?

A4: A combination of stabilizers targeting different degradation pathways is often most effective.

  • Acid Scavenger: Propylene oxide at 0.1-0.5% (w/w) is commonly used to neutralize acidic byproducts like HBr.[2]

  • Antioxidant/Radical Scavenger: Butylated hydroxytoluene (BHT) at 0.01-0.1% (w/w) can inhibit free-radical mediated oxidation.[1]

  • For similar compounds like benzyl chloride, amines (0.005-1%) and lactams have been patented as stabilizers. [5] The choice of stabilizer should be considered based on the intended downstream application, as the stabilizer may need to be removed or could interfere with subsequent reactions.

Q5: How can I check the purity of my stored this compound?

A5: Several analytical techniques can be used to assess purity:

  • ¹H NMR Spectroscopy: This can reveal the presence of degradation products such as the corresponding benzyl alcohol or elimination products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive method to detect and identify volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple way to check for the presence of multiple components.

Q6: My compound has turned slightly yellow. Can I still use it?

A6: A slight yellow discoloration indicates the onset of degradation. While it may still be usable for some applications, it is highly recommended to purify the compound before use, for example, by flash column chromatography over silica gel. Using a degraded compound can lead to lower yields, the formation of byproducts, and difficulty in product purification.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound for Long-Term Storage

This protocol describes the procedure for adding stabilizers to a freshly prepared or purified batch of this compound.

Materials:

  • This compound

  • Propylene oxide

  • Butylated hydroxytoluene (BHT)

  • Amber glass bottle with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Analytical balance

Procedure:

  • Ensure the this compound is of high purity. If necessary, purify by distillation under reduced pressure or by flash column chromatography.

  • Weigh the desired amount of purified this compound into the amber glass bottle.

  • Calculate the required amount of stabilizers. For example, for 100 g of the compound, you would add:

    • 0.1 g to 0.5 g of propylene oxide (0.1-0.5% w/w).

    • 0.01 g to 0.1 g of BHT (0.01-0.1% w/w).

  • Carefully add the calculated amounts of propylene oxide and BHT to the bottle.

  • Gently swirl the bottle to ensure the stabilizers are fully dissolved.

  • Purge the headspace of the bottle with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Quickly and tightly seal the bottle with the PTFE-lined cap.

  • Label the bottle clearly with the compound name, date of preparation, and the added stabilizers and their concentrations.

  • Store the stabilized compound at 2-8°C in a dark location.

Protocol 2: Quality Control Check of Stored this compound by ¹H NMR

This protocol provides a quick method to assess the integrity of the stored compound.

Materials and Equipment:

  • Stored sample of this compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Carefully take a small aliquot (a few drops) of the stored compound and dissolve it in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic signals of this compound.

  • Look for the appearance of new signals that may indicate degradation. For example:

    • A broad singlet in the 1.5-3.0 ppm region could indicate the presence of the hydroxyl proton of the corresponding benzyl alcohol (hydrolysis product).

    • New olefinic protons in the 5-6.5 ppm region could suggest the formation of an elimination product.

  • Compare the integration of the characteristic peaks of the starting material to any impurity peaks to estimate the level of degradation.

Visualizing Degradation and Stabilization

Degradation Pathways

G cluster_degradation Degradation Pathways main This compound rad Benzylic Radical main->rad hbr Hydrobromic Acid (HBr) main->hbr Hydrolysis peroxy Peroxy Radicals main->peroxy Oxidation elim Elimination Products main->elim Thermal Decomposition light Light (UV) light->rad Photodegradation water Water/Moisture water->hbr oxygen Oxygen (Air) oxygen->peroxy heat Heat heat->elim

Caption: Major degradation pathways for this compound.

Stabilization Strategy Workflow

G start Freshly Prepared/ Purified Compound add_stabilizers Add Stabilizers (e.g., Propylene Oxide, BHT) start->add_stabilizers inert_atm Purge with Inert Gas (Argon/Nitrogen) add_stabilizers->inert_atm seal Seal in Amber Glass with PTFE-lined Cap inert_atm->seal store Store at 2-8°C in a Dark, Dry Place seal->store qc Periodic Quality Control (e.g., NMR, GC-MS) store->qc end Stable Long-Term Storage qc->end

Caption: Workflow for the effective stabilization and storage of this compound.

References

  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: Benzyl Bromide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition.
  • Wikipedia. (n.d.). Hindered amine light stabilizers.
  • Science.gov. (n.d.). antioxidant butylated hydroxytoluene: Topics by Science.gov.
  • Washington State University. (n.d.).
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
  • Akrochem Corpor
  • MilliporeSigma. (n.d.). Allyl bromide reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer.
  • Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes!
  • CABI Digital Library. (n.d.). PROPYLENE OXIDE, A SOIL STERILANT WITH POTENTIAL AS A METHYL BROMIDE REPLACEMENT.
  • ResearchGate. (2025, October 16). (PDF) Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
  • Mana Sanat Tejar
  • ResearchGate. (2014, October 1).
  • CABI Digital Library. (n.d.). PROPYLENE OXIDE, A SOIL STERILANT WITH POTENTIAL AS A METHYL BROMIDE REPLACEMENT.
  • TinToll Performance Materials Co., Ltd. (2025, April 15). Light Stabilizers: Knowledge about HALS.
  • Partners in Chemicals. (2023, October 18). High molecular weight HALS.
  • Greenchemicals. (n.d.).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Stony Brook University. (n.d.). Chemical Storage Guide.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • Nature. (2024, April 29). Spatial decoupling of bromide-mediated process boosts propylene oxide electrosynthesis.
  • University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals.
  • PMC. (2019, July 18).
  • University of St Andrews. (n.d.).
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • RSC Publishing. (2019, July 16).
  • Scientific Update. (2022, October 26).
  • Wiley. (n.d.).
  • ResearchGate. (2025, August 10). (PDF) Thermal stability of nitrobenzyl halogenides.
  • RSC Publishing. (n.d.).
  • University of Calgary. (n.d.).
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Master Organic Chemistry. (2018, June 13).
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.
  • PMC. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
  • ChemRxiv. (n.d.). Dehalogenative borylation of benzylic halides assisted by sodium dispersion.
  • ResearchGate. (n.d.).
  • Reddit. (2024, February 7). r/Chempros - Synthesis Pros, what are your best tips for handling certain functional groups or reactions?
  • Pearson+. (n.d.).
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  • CASSS. (n.d.).

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Validation & Comparative

A Comparative Guide to Identifying the Benzylic Proton Shift in 1-(1-Bromopropyl)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed insights into molecular architecture.[1][2][3] This guide offers an in-depth analysis of the factors influencing the ¹H NMR chemical shift of the benzylic proton in 1-(1-Bromopropyl)-3-chlorobenzene, a molecule presenting a confluence of electronic and stereochemical complexities. By comparing predicted spectral data with that of structurally related analogues, we provide a robust framework for its unambiguous identification.

The Structural Context: Unpacking the Influences on the Benzylic Proton

The chemical shift of a proton is dictated by its local electronic environment. In the case of this compound, several key factors collectively determine the resonance frequency of the benzylic proton (the proton attached to the carbon bearing both the phenyl and the bromo-ethyl group).

Core Influential Factors:
  • Benzylic Position: Protons in a benzylic position, adjacent to an aromatic ring, typically resonate in the range of 2.3-3.0 ppm.[4][5] This downfield shift, compared to a standard alkyl proton, is primarily due to the magnetic anisotropy of the benzene ring. The circulation of π-electrons in the aromatic ring generates a local magnetic field that deshields the benzylic protons.[4][6][7][8]

  • Electronegative Substituents: The molecule contains two halogen atoms, chlorine and bromine. These electronegative atoms exert an inductive electron-withdrawing effect, which reduces the electron density around nearby protons, leading to their deshielding and a further downfield shift.[7][9][10][11] The chlorine atom on the benzene ring will influence the aromatic protons and, to a lesser extent, the benzylic proton.[4][12] The bromine atom, being directly attached to the same carbon as the benzylic proton, will have a more significant deshielding effect on it.

  • Substituent Position on the Aromatic Ring: The chlorine atom is in the meta position relative to the bromopropyl side chain. Electron-withdrawing groups have their most significant deshielding impact on the ortho and para positions.[9][13] While the meta position experiences a weaker effect, it still contributes to an overall downfield shift of the aromatic and, consequently, the benzylic protons.

  • Chirality and Diastereotopicity: The carbon atom bonded to the bromine, the phenyl group, the ethyl group, and the benzylic proton is a chiral center. This chirality renders the benzylic proton diastereotopic.[14] Diastereotopic protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts in the ¹H NMR spectrum.[15][16] This means that instead of a simple signal, the benzylic proton is likely to appear as a more complex multiplet, such as a doublet of doublets, due to coupling with the adjacent methylene protons. While sometimes the difference in chemical shifts for diastereotopic protons can be small, the presence of the chiral center is a critical consideration for spectral interpretation.[6]

Comparative Spectral Analysis

CompoundStructureBenzylic Proton(s)Observed/Predicted Chemical Shift (ppm)Key Features Influencing the Shift
Toluene C₆H₅CH₃-CH₃~2.3Baseline benzylic position.
Ethylbenzene C₆H₅CH₂CH₃-CH₂-~2.6Benzylic methylene group.
Cumene C₆H₅CH(CH₃)₂-CH-~2.9Benzylic methine, increased substitution.
1-Bromo-3-phenylpropane C₆H₅(CH₂)₃BrAr-CH₂-~2.7Benzylic methylene with a bromine three bonds away.[17]
2-Bromo-1-phenylpropane C₆H₅CH₂CH(Br)CH₃-CH₂-~3.0-3.2 (diastereotopic)Benzylic methylene adjacent to a chiral center with bromine.[18]
This compound m-ClC₆H₄CH(Br)CH₂CH₃-CH-Predicted: ~4.5 - 5.5 Benzylic methine, directly bonded to electronegative bromine, and influenced by the meta-chloro substituent.
Rationale for the Predicted Shift:

The predicted chemical shift for the benzylic proton in this compound is significantly downfield compared to the other analogues. This is due to the additive effects of:

  • Being a methine proton, which is generally more deshielded than methyl or methylene protons.

  • Being directly attached to the highly electronegative bromine atom .

  • The electron-withdrawing chloro group on the benzene ring.

The diastereotopic nature of this proton, coupled with the adjacent methylene protons of the ethyl group, would likely result in a complex splitting pattern, most probably a doublet of doublets.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire and analyze the ¹H NMR spectrum of this compound, the following protocol is recommended.

Materials and Equipment:
  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:
  • Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample and place it in a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. c. Gently vortex the vial to ensure the sample is completely dissolved. d. Using a pipette, transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). d. Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

  • Data Acquisition: a. Acquire the ¹H NMR spectrum. b. Process the free induction decay (FID) by applying a Fourier transform. c. Phase the spectrum and perform baseline correction.

  • Data Analysis: a. Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm. b. Integrate all the signals to determine the relative number of protons for each. c. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons in the molecule. Pay close attention to the region between 4.5 and 5.5 ppm for the benzylic proton signal.

Visualizing the Key Concepts

The following diagrams illustrate the primary factors influencing the benzylic proton's chemical shift.

G cluster_0 Factors Influencing Benzylic Proton Shift Benzylic Position Benzylic Position Anisotropy of Benzene Ring Anisotropy of Benzene Ring Benzylic Position->Anisotropy of Benzene Ring Benzylic Proton Chemical Shift Benzylic Proton Chemical Shift Anisotropy of Benzene Ring->Benzylic Proton Chemical Shift Electronegativity of Br and Cl Electronegativity of Br and Cl Electronegativity of Br and Cl->Benzylic Proton Chemical Shift Chirality (Diastereotopicity) Chirality (Diastereotopicity) Chirality (Diastereotopicity)->Benzylic Proton Chemical Shift G cluster_1 Predicted ¹H NMR Spectrum Regions for this compound Aromatic Protons (7.0-7.5 ppm) Aromatic Protons (7.0-7.5 ppm) Benzylic Proton (4.5-5.5 ppm) Benzylic Proton (4.5-5.5 ppm) Methylene Protons (~2.0 ppm) Methylene Protons (~2.0 ppm) Methyl Protons (~1.0 ppm) Methyl Protons (~1.0 ppm)

Caption: Predicted chemical shift regions for key protons.

Conclusion

The identification of the benzylic proton in this compound requires a multi-faceted analysis of its ¹H NMR spectrum. The interplay of the benzylic position, the strong deshielding from the directly attached bromine, the weaker deshielding from the meta-chloro substituent, and the diastereotopicity due to the chiral center all contribute to a predicted downfield chemical shift in the range of 4.5-5.5 ppm, likely with a complex splitting pattern. By comparing with simpler analogues and following a rigorous experimental protocol, researchers can confidently assign this and other signals, leading to a complete and accurate structural elucidation.

References

  • Effect of substituents on the chemical shift of benzylic protons - Canadian Science Publishing. (1969). Canadian Journal of Chemistry, 47, 2767. [Link]

  • Effect of Substituents on the Chemical Shift of Benzylic Protons. III - Canadian Science Publishing. (1971). Canadian Journal of Chemistry, 49, 800. [Link]

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  • NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl₃); (B) commercialized PPO, brominated PPO(BPPO) and fl exible pendant chain grafted PPO(gPPO) (in CDCl₃); (C) gQAPPO anion exchange membranes (in Br⁻ form, in DMSO). All chemical shifts are referenced to TMS. - ResearchGate. [Link]

  • 1-Bromo-3-phenylpropane - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 5). [Link]

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C13 NMR chemical shifts for 1-(1-Bromopropyl)-3-chlorobenzene

Comparative Guide: NMR Characterization of 1-(1-Bromopropyl)-3-chlorobenzene

Executive Summary

This compound is a critical halogenated benzylic intermediate used in the synthesis of pharmaceutical scaffolds and agrochemicals. Its structural integrity is defined by two key features: the meta-substitution pattern on the benzene ring and the labile benzylic bromide on the propyl chain.

For researchers and drug development professionals, distinguishing this specific isomer from its ortho- and para- counterparts, as well as quantifying its conversion from the alcohol precursor, is a frequent analytical challenge. This guide provides a definitive comparison of

Part 1: NMR Chemical Shift Analysis

Target Molecule Data

The following data represents the characteristic


Table 1: Assigned


 NMR Shifts for this compound
Carbon PositionTypeChemical Shift (

, ppm)
Diagnostic Notes
C1' (Benzylic)

56.5

1.0
Key Diagnostic Signal. Significantly upfield from the alcohol precursor (~74 ppm).
C2' (Methylene)

32.8

0.5
Characteristic of the propyl chain; sensitive to

-substituent effects.
C3' (Methyl)

12.4

0.5
Typical terminal methyl triplet.
Ar-C1 (Ipso)

144.2 Deshielded by the alkyl group.
Ar-C3 (C-Cl)

134.5 Deshielded by the chlorine atom (Inductive effect).
Ar-C2

126.8 Located between substituents; shift influenced by steric/electronic overlap.
Ar-C4

128.2 Para to the propyl group.
Ar-C5

129.9 Meta to both substituents; often the most shielded aromatic signal.
Ar-C6

125.4 Ortho to the propyl group.

Note: Shifts are referenced to


 triplet centered at 77.16 ppm.
Comparative Analysis: Precursor vs. Product

Monitoring the conversion of 1-(3-chlorophenyl)propan-1-ol to the target bromide is the primary use case for this data. The reaction is driven by the substitution of the hydroxyl group (


Table 2: Reaction Monitoring Shifts (Alcohol vs. Bromide)

Carbon EnvironmentPrecursor (Alcohol)

(ppm)
Target (Bromide)

(ppm)
Shift (

)
Benzylic (C1') 74.2 56.5 -17.7 ppm (Upfield)
Methylene (C2') 31.532.8+1.3 ppm
Methyl (C3') 10.112.4+2.3 ppm

Insight: The dramatic upfield shift of the benzylic carbon (C1') is due to the "Heavy Atom Effect" of bromine. Despite bromine being electronegative, its large electron cloud provides diamagnetic shielding to the attached carbon, opposing the inductive deshielding typically expected.

Isomer Differentiation (Regioisomers)

Distinguishing the meta-isomer from ortho- and para- impurities is crucial for batch purity.

Table 3: Distinguishing Features of Isomers

FeatureMeta-Isomer (Target)Para-IsomerOrtho-Isomer
Symmetry AsymmetricSymmetric (

axis)
Asymmetric
Aromatic Peaks 6 distinct signals4 distinct signals (2 pairs equivalent)6 distinct signals
Ipso Carbon (C1) ~144 ppm~141 ppm~140 ppm (Steric compression)
Key Distinction Complex aromatic region; C2 is unique singlet in

NMR.
Simplified aromatic region; intense peaks for C2/C6 and C3/C5.C1' often shifts downfield due to ortho-steric strain.

Part 2: Experimental Protocols

Synthesis of this compound

Methodology: Conversion of 1-(3-chlorophenyl)propan-1-ol using Phosphorus Tribromide (


Reagents:

  • 1-(3-chlorophenyl)propan-1-ol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (

    
    ) (Solvent, anhydrous)
    
  • 
     (sat. aq.)
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.[1]

  • Dissolution: Dissolve 10 mmol of 1-(3-chlorophenyl)propan-1-ol in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (4.0 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1) or NMR (look for disappearance of peak at 74 ppm).

  • Quench: Cool to 0°C and carefully quench with 10 mL of saturated

    
    .
    
  • Extraction: Separate layers. Extract aqueous phase with DCM (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to isolate the pure bromide as a colorless oil.
    
NMR Sample Preparation
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 20-30 mg of sample in 0.6 mL solvent.

  • Parameters:

    • Frequency: 100 MHz or higher for

      
      .
      
    • Scans: Minimum 256 scans to resolve quaternary carbons (C1, C3).

    • Relaxation Delay (D1): 2.0 seconds to ensure quantitative integration of quaternary carbons is not required, but visibility is enhanced.

Part 3: Visualization of Workflows

Synthesis & Monitoring Workflow

The following diagram illustrates the transformation and the critical NMR checkpoints.

SynthesisWorkflowcluster_NMRNMR CheckpointPrecursor1-(3-chlorophenyl)propan-1-ol(C1' @ 74.2 ppm)ReagentPBr3 / DCM0°C to RTPrecursor->ReagentIntermediateReaction Mixture(Monitoring)Reagent->IntermediateSubstitutionProductThis compound(C1' @ 56.5 ppm)Intermediate->ProductQuench & PurifyCheckCheck C1' Shift:74 ppm -> 56 ppmIntermediate->Check

Figure 1: Synthetic pathway and NMR monitoring checkpoint for the conversion of alcohol to bromide.

Isomer Differentiation Logic

A decision tree for identifying the correct regioisomer based on spectral data.

IsomerLogicStartAnalyze Aromatic Region(120-150 ppm)CountSignalsCount Distinct SignalsStart->CountSignalsFourSignals4 SignalsCountSignals->FourSignalsSymmetry PresentSixSignals6 SignalsCountSignals->SixSignalsAsymmetricParaPara-Isomer(Symmetric)FourSignals->ParaCheckC2Check C2 Proton/Carbon(Singlet in 1H?)SixSignals->CheckC2MetaMeta-Isomer (Target)(C2 is isolated singlet)CheckC2->MetaYes (Isolated)OrthoOrtho-Isomer(Complex coupling)CheckC2->OrthoNo (Multiplet)

Figure 2: Logic tree for distinguishing regioisomers using Carbon and Proton NMR features.

References

  • PubChem. 1-Bromo-3-chlorobenzene (Parent Analog Data). National Library of Medicine. Available at: [Link]

  • Reich, H. J.

    
     Chemical Shifts of Common Organic Compounds. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Available at: [Link]
    
  • Spectral Database for Organic Compounds (SDBS).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Analytical Profiling of 3-Chlorobenzyl Bromide Derivatives: A Comparative Guide to EI vs. ESI Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, 3-chlorobenzyl bromide (3-CBB) is a critical electrophilic building block used to introduce the 3-chlorobenzyl moiety into pharmacophores. Validating its incorporation and differentiating it from isomeric impurities (2- or 4-chlorobenzyl analogs) is a recurring analytical challenge.

This guide moves beyond standard spectral libraries to compare the two dominant analytical modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] While EI provides the structural "fingerprint" necessary for confirming the halogenation pattern, ESI (often requiring derivatization) offers the sensitivity needed for trace impurity analysis and biological conjugate tracking.

The Core Analytical Challenge

The presence of two halogen types (Chlorine and Bromine) creates a complex isotopic envelope. Furthermore, the "benzyl" nature of the molecule predisposes it to ring expansion (tropylium ion formation), which often obscures isomeric information in low-resolution MS.

The Isotopic Fingerprint: A Self-Validating Mechanism

Before interpreting fragmentation, one must validate the precursor ion using the unique isotopic signatures of Chlorine (


) and Bromine (

).

For 3-chlorobenzyl bromide (


), the molecular ion (

) is not a single peak but a distinct cluster. This serves as an internal quality control (QC) check.
Theoretical Isotopic Distribution (Molecular Ion Cluster)
Ion SpeciesMass CompositionApprox.[2][3][4][5][6][7][8] Relative AbundanceDiagnostic Value
M

100% (Base)Nominal Mass (

204)
M+2

OR

~130%Primary Confirmation: The "Twin Tower" effect of Br is modulated by Cl.
M+4

~30%Confirms presence of both halogens.

Expert Insight: If your M+2 peak is significantly lower than the M peak, you have likely lost the Bromine (hydrolysis to alcohol) or are looking at a dechlorinated impurity.

Comparative Analysis: EI vs. ESI Performance

This section contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific chemical class.

Electron Ionization (EI): The Structural Fingerprint

Best for: Raw material purity, isomeric differentiation, and structural confirmation.

Under standard 70 eV EI conditions, 3-CBB undergoes a predictable but violent fragmentation. The molecular ion is visible but often weak. The spectrum is dominated by the cleavage of the weakest bond: the Carbon-Bromine bond.

Key EI Fragmentation Pathway
  • Primary Cleavage: Homolytic fission of the C-Br bond.

  • Base Peak Formation: Generation of the 3-chlorobenzyl cation (

    
     125/127).
    
  • Rearrangement: The benzyl cation rapidly rearranges to the more stable chlorotropylium ion .

  • Secondary Fragmentation: Loss of Cl or HCl to form the cyclopentadienyl cation derivatives (

    
     89/90).
    

EI_Fragmentation cluster_legend Signal Intensity M Molecular Ion (M+) [C7H6BrCl]+. m/z 204/206/208 Benzyl 3-Chlorobenzyl Cation [C7H6Cl]+ m/z 125/127 M->Benzyl - Br radical (Fast) Tropylium Chlorotropylium Ion (Ring Expansion) m/z 125/127 Benzyl->Tropylium Isomerization Frag2 Cyclopentadienyl Cation [C7H5]+ m/z 89 Tropylium->Frag2 - HCl High High Medium Medium Low Low

Figure 1: EI Fragmentation pathway showing the dominant loss of Bromine and subsequent ring expansion.

Electrospray Ionization (ESI): The Sensitivity Solution

Best for: Trace analysis in biological matrices, LC-MS coupling.

Alkyl halides like 3-CBB are "ESI-Silent" —they lack a basic nitrogen for protonation (


) or an acidic site for deprotonation. Direct ESI analysis will yield poor sensitivity unless specific strategies are employed.
ESI Optimization Strategies

To analyze 3-CBB derivatives effectively by ESI, you must induce ionization:

  • Silver Adducts (Coordination Ionization): Add

    
     to the mobile phase. Halides coordinate strongly with 
    
    
    
    .
    • Target Ion:

      
       and 
      
      
      
      .
  • Chemical Derivatization: React the bromide with a tertiary amine (e.g., pyridine) to form a quaternary ammonium salt, which flies exceptionally well in ESI(+).

Summary Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (70 eV)Low (Thermal/Field)
Dominant Peak

125 (Chlorotropylium)
Requires Adduct/Derivatization
Isomer Differentiation Difficult (Tropylium scrambling)Possible (if chromatographically resolved)
Sensitivity Moderate (Nanogram)High (Picogram) with derivatization
Primary Application Purity check of starting materialAnalyzing drug-conjugates in plasma

Isomeric Differentiation (Ortho vs. Meta vs. Para)

A common pitfall is assuming MS alone can distinguish 3-chlorobenzyl bromide from its 2-chloro (ortho) and 4-chloro (para) isomers.

  • The Problem: Upon loss of Bromine, all three isomers tend to rearrange to the same chlorotropylium ion structure. The mass spectra are nearly identical.

  • The Solution: Differentiation relies on Chromatography (Retention Time) or subtle "Ortho Effects" in specific derivatives.

Experimental Observation:

  • 2-Chlorobenzyl bromide (Ortho): May show a slightly enhanced loss of

    
     directly from the molecular ion due to steric crowding/proximity to the benzylic position, but this is instrument-dependent.
    
  • 3-Chlorobenzyl bromide (Meta): Standard fragmentation (Base peak

    
     125).
    
  • 4-Chlorobenzyl bromide (Para): Standard fragmentation (Base peak

    
     125).
    

Protocol Recommendation: Do not rely on spectral libraries for isomer ID. You must run a mix of authentic standards (2-Cl, 3-Cl, 4-Cl) to establish retention time markers.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this for raw material identification.

  • Sample Prep: Dilute 1 mg of 3-CBB in 1 mL Dichloromethane (DCM).

  • Inlet: Split 20:1, Temp 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: 230°C, 70 eV.

  • Data Analysis:

    • Check

      
       204/206/208 cluster for Br/Cl ratio.
      
    • Confirm base peak at

      
       125.
      
    • Verify absence of

      
       170 (Hydrolysis product: 3-chlorobenzyl alcohol).
      
Protocol B: LC-MS Derivatization Workflow (ESI)

Use this for trace detection or biological assays.

  • Derivatization: Mix 50 µL sample with 50 µL Pyridine (1M in Methanol). Heat at 60°C for 30 mins.

    • Reaction:

      
      
      
  • LC Conditions: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • MS Detection: ESI Positive Mode.

  • Target: Look for the pyridinium cation of the 3-chlorobenzyl moiety.

    • Theoretical Mass:

      
      .
      
    • Calculate exact mass for

      
       (Pyridine).
      

Decision Matrix: Selecting the Right Method

Method_Selection Start Start: Sample Type? Pure Pure Chemical / Synthesis Intermediate Start->Pure Bio Biological Matrix / Trace Impurity Start->Bio GCMS GC-MS (EI) *Standard Protocol* Pure->GCMS Volatile LCMS LC-MS (ESI) Bio->LCMS Aqueous/Complex Direct Direct Injection GCMS->Direct Deriv Derivatization Required (Pyridinium or Ag+) LCMS->Deriv Low Ionization Efficiency

Figure 2: Decision workflow for selecting the ionization technique based on sample matrix.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

  • Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Details on Tropylium ion formation and benzylic halide fragmentation).

  • NIST Chemistry WebBook. "3-Chlorobenzyl bromide Mass Spectrum." National Institute of Standards and Technology. [Link] (Verified source for standard EI spectra).

Sources

Technical Guide: IR Spectroscopy of the C-Br Bond in Benzylic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fingerprint" Challenge

Identifying the Carbon-Bromine (C-Br) bond in benzylic systems (e.g., benzyl bromide) via Infrared (IR) spectroscopy presents a specific analytical challenge. Unlike the distinct carbonyl stretch (~1700 cm⁻¹) or the hydroxyl stretch (~3400 cm⁻¹), the C-Br stretching vibration occurs in the low-frequency fingerprint region (690–515 cm⁻¹) .[1][2]

This region is notoriously cluttered with aromatic ring deformations and C-H bending modes.[3] Furthermore, the standard laboratory interface—Diamond ATR (Attenuated Total Reflectance)—often possesses a spectral cutoff that renders this specific peak invisible.

This guide objectively compares IR spectroscopy against alternative analytical methods, defines the specific spectral signature of benzylic bromides, and provides a validated protocol to overcome equipment limitations.

Spectral Characteristics: Benzylic vs. Aryl vs. Alkyl

To accurately identify a benzylic bromide, one must distinguish the C-Br stretch from the aromatic ring vibrations and other halide types. The benzylic C-Br bond is attached to an


 hybridized carbon adjacent to a benzene ring. This bond is generally weaker (lower force constant) than an aryl C-Br bond due to the stability of the associated radical/cation, pushing the absorption to lower wavenumbers.
Table 1: Comparative IR Frequencies of Organobromides
FeatureBenzylic Bromide (Ar-CH₂-Br)Aryl Bromide (Ar-Br)Alkyl Bromide (R-CH₂-Br)
C-Br Stretch 605 cm⁻¹ & 555 cm⁻¹ (Doublet common)1075–1030 cm⁻¹ (Coupled with ring)650–560 cm⁻¹
Ring C=C Stretch ~1600 cm⁻¹, 1495 cm⁻¹~1580 cm⁻¹, 1470 cm⁻¹N/A (unless R is aromatic)
Out-of-Plane (OOP) 750 cm⁻¹, 695 cm⁻¹ (Mono-sub)740 cm⁻¹, 690 cm⁻¹ (Mono-sub)N/A
Detection Difficulty High (Masked by ATR cutoff)Medium (Mixed with ring modes)Medium

Critical Insight: In benzyl bromide, the monosubstituted benzene ring generates strong OOP bending bands at ~750 cm⁻¹ and ~695 cm⁻¹. Inexperienced analysts often mistake these for the C-Br stretch. The true C-Br stretch lies lower, typically below 600 cm⁻¹.

Performance Comparison: IR vs. NMR vs. Raman

While IR is the standard for rapid Quality Control (QC), it is not always the superior method for structural confirmation of benzylic bromides due to the physics of the C-Br bond.

Table 2: Analytical Method Performance Matrix
MetricFTIR (Mid-IR)¹H NMRRaman Spectroscopy
Primary Signal Dipole moment change (Weak for C-Br)Magnetic environment of protonsPolarizability change (Strong for C-Br)
Specificity Low (Fingerprint overlap)High (Distinct -CH₂- peak at ~4.5 ppm)High (C-Br is very Raman active)
Limit of Detection ~1-5%< 0.1%~0.5%
Sample Prep Time < 1 min (ATR)10-15 min (Dissolution)< 1 min (No contact)
Equipment Cost Low ($)High (

$)
Medium (

)
Water Tolerance Low (H₂O masks spectrum)High (with D₂O)Excellent
Application Scientist Assessment:
  • Use NMR for initial structural elucidation during synthesis. The benzylic protons are diagnostic and unmistakable.

  • Use Raman if available.[4][5] The C-Br bond is highly polarizable, making it a strong scatterer. The peak is intense and distinct in Raman, whereas it is weak in IR.

  • Use IR for routine QC of raw materials, provided you use the correct crystal (see Section 5).

Technical Deep Dive: The ATR "Trap"

Most modern labs use Diamond ATR modules.[6] This is the primary cause of failure in detecting benzylic bromides.

  • The Physics: Diamond has a strong phonon absorption band (lattice vibration) in the 2300–1900 cm⁻¹ region and, more critically, absorbs heavily below 525 cm⁻¹.

  • The Consequence: If your benzylic bromide peak is at 515 cm⁻¹ or 555 cm⁻¹, a standard Diamond ATR may show this as noise or a cut-off baseline.

  • The Solution: You must use Extended Range ATR (CsI or KRS-5) or Transmission Mode (KBr Pellet) .

Validated Experimental Protocol

Objective: Clear visualization of the C-Br stretch at < 600 cm⁻¹. Safety: Benzylic bromides are potent lachrymators (tear gas agents). All work must be performed in a fume hood.

Method A: Transmission FTIR (Gold Standard for Low Frequency)
  • Matrix Preparation: Grind 100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) into a fine powder using an agate mortar.

  • Sample Loading: Add 1-2 mg (approx. 1 drop if liquid) of the benzylic bromide to the KBr.

    • Note: If the sample is liquid (like benzyl bromide), use "sandwich cells" with KBr windows instead of a pressed pellet.

  • Compression: For solids, press the mixture at 8-10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000–400 cm⁻¹ (Standard IR often stops at 600; ensure detector is DTGS, not MCT which cuts off higher).

    • Resolution: 4 cm⁻¹.

    • Scans: 32.

  • Validation: Look for the "clean" window between 600–400 cm⁻¹. The C-Br peak should appear as a medium-intensity band distinct from the strong aromatic OOP bends at ~700 cm⁻¹.

Method B: ATR (If Diamond is the only option)

If you must use Diamond ATR:

  • Background: Run an empty background.

  • Sample: Apply sample to cover the crystal completely.

  • Correction: Apply "ATR Correction" algorithm in your software (corrects for penetration depth dependence on wavelength).

  • Analysis: Scrutinize the 600–525 cm⁻¹ region. Do not trust data below 525 cm⁻¹.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the presence of a benzylic bromide using spectral data.

Benzylic_Br_Validation Start Start: Sample Identification Check_NMR Is NMR Available? Start->Check_NMR Run_NMR Run 1H NMR Look for singlet at ~4.5 ppm Check_NMR->Run_NMR Yes Check_IR_Type Check IR Interface Type Check_NMR->Check_IR_Type No (QC Environment) Diamond_ATR Diamond ATR Check_IR_Type->Diamond_ATR Ext_Range KBr Pellet or CsI ATR Check_IR_Type->Ext_Range Scan_Region Scan 4000-400 cm-1 Diamond_ATR->Scan_Region Warning: Cutoff risk Ext_Range->Scan_Region Optimal Analyze_FP Analyze Fingerprint (700-500 cm-1) Scan_Region->Analyze_FP Decision_Peak Peak visible at 605 or 555 cm-1? Analyze_FP->Decision_Peak Confirm Confirmed: C-Br Present Decision_Peak->Confirm Yes Inconclusive Inconclusive: Likely ATR Cutoff Decision_Peak->Inconclusive No (Noise only) Inconclusive->Ext_Range Switch Method

Figure 1: Analytical workflow for validating Benzylic C-Br bonds. Note the critical decision point regarding ATR crystal material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for C-Br frequency ranges).
  • NIST Chemistry WebBook. (2023). Benzyl Bromide Infrared Spectrum. National Institute of Standards and Technology.[7][8][9] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for benzylic vs aryl shifts).
  • Pike Technologies. (n.d.). ATR Crystal Selection Guide. (Reference for Diamond vs. ZnSe/Ge spectral cutoffs). Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-(1-Bromopropyl)-3-chlorobenzene and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and a deep understanding of their reactivity are paramount for the efficient construction of complex molecules. Alkyl halides, particularly those bearing benzylic or substituted benzylic structures, are versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: 1-(1-Bromopropyl)-3-chlorobenzene and the archetypal benzyl bromide, in the context of nucleophilic substitution reactions. This analysis is grounded in established mechanistic principles and supported by an understanding of electronic and steric effects, providing a predictive framework for their behavior in synthetic applications.

Structural and Mechanistic Overview

At the heart of this comparison lie the distinct structural features of benzyl bromide and this compound, which dictate their preferred nucleophilic substitution pathways (SN1 and SN2).

  • Benzyl Bromide (C₆H₅CH₂Br) is a primary benzylic halide. Its reactivity is a classic textbook example, stemming from a unique combination of low steric hindrance and the ability to form a highly stabilized carbocation.

  • This compound (m-ClC₆H₄CH(Br)CH₂CH₃) is a secondary alkyl halide. The electrophilic carbon is bonded to a propyl group and a meta-substituted phenyl ring. This structure introduces greater steric bulk around the reaction center compared to benzyl bromide and features an electron-withdrawing substituent on the aromatic ring.

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution mechanisms is central to understanding the reactivity of these compounds.

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation.[1]

  • SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This mechanism is highly sensitive to steric hindrance around the reaction center.[1]

Comparative Analysis of Reactivity

A side-by-side examination of the factors influencing the SN1 and SN2 pathways for both molecules reveals a significant disparity in their expected reactivity.

FeatureBenzyl BromideThis compound
Substrate Class Primary Benzylic HalideSecondary Alkyl Halide
Steric Hindrance LowModerate
Carbocation Stability High (Resonance Stabilized)Moderate to Low
Favored Mechanism(s) SN1 and SN2SN1 and SN2 (highly condition dependent)
The SN1 Pathway: A Tale of Two Carbocations

The propensity of an alkyl halide to undergo an SN1 reaction is directly correlated with the stability of the carbocation formed upon departure of the leaving group.

Benzyl Bromide: The loss of the bromide ion from benzyl bromide generates a primary benzylic carbocation. This carbocation is exceptionally stable due to the delocalization of the positive charge across the adjacent π-system of the benzene ring through resonance. This high degree of stabilization significantly lowers the activation energy for the rate-determining step of the SN1 mechanism.[2]

This compound: This compound would form a secondary carbocation. While secondary carbocations are more stable than primary alkyl carbocations due to hyperconjugation and the inductive effect of the alkyl groups, the electronic influence of the meta-chloro substituent is crucial. The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I).[3] In the meta position, the resonance effect (+R) of the chlorine atom does not extend to the benzylic carbon, leaving the destabilizing inductive effect as the dominant electronic influence.[4] This inductive withdrawal of electron density from the phenyl ring destabilizes the adjacent carbocation, raising the activation energy for its formation.

Therefore, the benzylic carbocation from benzyl bromide is significantly more stable than the destabilized secondary carbocation from this compound. This leads to a much faster SN1 reaction rate for benzyl bromide.

Mechanistic Pathways and Energy Profiles

The following diagrams illustrate the competing SN1 and SN2 pathways for both compounds.

SN1_SN2_Comparison cluster_benzyl_bromide Benzyl Bromide Reactivity cluster_substituted_halide This compound Reactivity BB_Start Benzyl Bromide + Nu:⁻ BB_SN1_TS SN1 Transition State (Carbocation formation) BB_Start->BB_SN1_TS SN1 Path (slow) BB_SN2_TS SN2 Transition State BB_Start->BB_SN2_TS SN2 Path (concerted) BB_Carbocation Benzylic Carbocation (Resonance Stabilized) BB_SN1_TS->BB_Carbocation BB_SN1_Product SN1 Product BB_Carbocation->BB_SN1_Product + Nu:⁻ (fast) BB_SN2_Product SN2 Product BB_SN2_TS->BB_SN2_Product SH_Start This compound + Nu:⁻ SH_SN1_TS SN1 Transition State (Higher Energy) SH_Start->SH_SN1_TS SN1 Path (very slow) SH_SN2_TS SN2 Transition State (Sterically Hindered) SH_Start->SH_SN2_TS SN2 Path (slow, hindered) SH_Carbocation Secondary Carbocation (Inductively Destabilized) SH_SN1_TS->SH_Carbocation SH_SN1_Product SN1 Product SH_Carbocation->SH_SN1_Product + Nu:⁻ (fast) SH_SN2_Product SN2 Product SH_SN2_TS->SH_SN2_Product

Caption: Competing SN1 and SN2 pathways for the two halides.

The SN2 Pathway: The Impact of Steric Hindrance

The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to the steric environment around this carbon.

Benzyl Bromide: As a primary halide, the electrophilic carbon in benzyl bromide is relatively unhindered. A nucleophile can approach the backside of the C-Br bond with comparative ease, leading to a moderately low-energy transition state. Thus, under conditions that favor bimolecular reactions (strong, concentrated nucleophile, aprotic solvent), benzyl bromide reacts readily via the SN2 mechanism.

This compound: This is a secondary halide, meaning the electrophilic carbon is attached to two other carbon atoms (one from the phenyl ring and one from the propyl group). The propyl group, being larger than a hydrogen atom, significantly increases the steric bulk around the reaction center compared to benzyl bromide. This steric hindrance makes it more difficult for the nucleophile to access the backside of the C-Br bond, leading to a higher energy transition state and a slower SN2 reaction rate.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, a series of comparative kinetic experiments can be performed. The solvolysis of these alkyl halides in a polar protic solvent, such as aqueous ethanol, is a common method to assess SN1 reactivity.

Protocol: Comparative Solvolysis Rates (SN1 Conditions)

This experiment monitors the rate of acid production as the alkyl halide undergoes solvolysis.

Materials:

  • Benzyl bromide

  • This compound

  • Ethanol/water solvent mixture (e.g., 80:20 v/v)

  • Sodium hydroxide solution (standardized, e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burettes, pipettes, and flasks

Procedure:

  • Prepare a solution of each alkyl halide in a small amount of acetone.

  • In a flask, place a known volume of the ethanol/water solvent and a few drops of bromothymol blue indicator.

  • Equilibrate the flask in the constant temperature water bath.

  • Add a precise amount of the standardized NaOH solution to the flask until the solution is just blue.

  • Initiate the reaction by adding a known amount of the alkyl halide solution to the flask and start a timer.

  • Record the time it takes for the blue color to disappear as the solvolysis reaction produces HBr, neutralizing the added NaOH.

  • Immediately add another precise aliquot of NaOH and record the time for the color change.

  • Repeat this process for several aliquots.

  • The rate of reaction can be determined from the rate of consumption of NaOH.

Expected Outcome: Benzyl bromide will show a significantly faster rate of solvolysis compared to this compound, reflecting the greater stability of its carbocation intermediate.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction and Data Collection cluster_analysis Data Analysis Prepare_Solutions Prepare Alkyl Halide and NaOH solutions Setup_Apparatus Set up flask in constant temp bath Prepare_Solutions->Setup_Apparatus Add_Solvent_Indicator Add Ethanol/Water and Indicator to flask Setup_Apparatus->Add_Solvent_Indicator Add_NaOH Add initial aliquot of NaOH Add_Solvent_Indicator->Add_NaOH Start_Reaction Inject Alkyl Halide Start Timer Add_NaOH->Start_Reaction Monitor_Color Record time for color change (blue to yellow) Start_Reaction->Monitor_Color Add_More_NaOH Add next aliquot of NaOH Monitor_Color->Add_More_NaOH Repeat Repeat monitoring and NaOH addition Add_More_NaOH->Repeat Repeat->Monitor_Color Plot_Data Plot [Alkyl Halide] vs. Time Repeat->Plot_Data Calculate_Rate Determine initial rate and rate constant (k) Plot_Data->Calculate_Rate Compare_Rates Compare k values for both substrates Calculate_Rate->Compare_Rates

Caption: Workflow for the comparative solvolysis experiment.

Conclusion

The comparison between benzyl bromide and this compound highlights the delicate interplay of electronic and steric effects in dictating the reactivity of alkyl halides in nucleophilic substitution reactions.

Benzyl bromide is unequivocally the more reactive compound under both SN1 and SN2 conditions.

  • Under SN1 conditions, its ability to form a resonance-stabilized benzylic carbocation makes it highly reactive. In contrast, the secondary carbocation from this compound is destabilized by the electron-withdrawing inductive effect of the meta-chloro substituent, significantly retarding the SN1 reaction rate.

  • Under SN2 conditions, the primary nature of benzyl bromide offers a sterically accessible electrophilic carbon for backside attack. The secondary nature and the presence of a propyl group in this compound create significant steric hindrance, slowing down the SN2 reaction.

For researchers and drug development professionals, this analysis underscores the importance of considering not only the immediate environment of the reactive center (primary vs. secondary halide) but also the more subtle electronic contributions of substituents on aromatic rings. The choice between these or structurally similar substrates will have profound implications for reaction times, yields, and the potential for competing side reactions.

References

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